molecular formula C15H22N2O2 B1441698 Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate CAS No. 1220019-45-3

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Cat. No.: B1441698
CAS No.: 1220019-45-3
M. Wt: 262.35 g/mol
InChI Key: KIQIADZTTWUHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-4-5-14(13(16)10-12)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQIADZTTWUHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate (CAS 1220019-45-3) is a high-value synthetic intermediate, primarily utilized in the development of Type I and Type II Kinase Inhibitors and GPCR modulators . Its structural core—a 3,4-disubstituted benzoate—serves as a "privileged scaffold" in medicinal chemistry, offering two critical functionalities:

  • The Ortho-Diamine Motif: The adjacent amino and piperidinyl groups provide a pre-organized electronic environment for cyclization reactions, making this compound a key precursor for benzimidazoles , quinoxalines , and quinazolines .

  • The Solubilizing Tail: The 4-methylpiperidine moiety acts as a lipophilic bulky group that often occupies the solvent-exposed regions of an ATP-binding pocket, improving the pharmacokinetic profile (solubility and permeability) of the final drug candidate.

This guide details the optimized synthesis, purification, and downstream application of this compound, moving beyond standard literature to provide field-proven protocols.

Part 2: Chemical Profile & Specifications

The following physicochemical data is essential for establishing quality control parameters during synthesis and scale-up.

PropertySpecification
Chemical Name This compound
CAS Number 1220019-45-3
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Appearance Off-white to pale yellow solid
LogP (Predicted) ~3.33
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water
pKa (Base) ~8.5 (Piperidine nitrogen)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Part 3: Optimized Synthesis Protocol

The synthesis of CAS 1220019-45-3 is a two-step sequence starting from commercially available ethyl 4-chloro-3-nitrobenzoate. This route is preferred over the acid chloride route due to higher atom economy and milder conditions.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Install the 4-methylpiperidine tail via displacement of the chloro group.

  • Reagents: Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), 4-Methylpiperidine (1.2 eq), DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Conditions: 80°C for 4–6 hours.

Protocol:

  • Charge a reaction vessel with Ethyl 4-chloro-3-nitrobenzoate dissolved in DMF (5 mL/g).

  • Add DIPEA followed by 4-Methylpiperidine dropwise to control exotherm.

  • Heat to 80°C. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a yellow/orange spot (Rf ~0.5) should appear.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product, Ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate , will precipitate as a yellow solid.

  • Purification: Filter, wash with water, and dry. Recrystallize from Ethanol if purity is <95%.

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to the primary amine without hydrolyzing the ester.

  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure) or Formic Acid/TEA (transfer hydrogenation).

  • Solvent: Ethanol or Methanol.

  • Conditions: RT, 2–4 hours.

Protocol:

  • Dissolve the nitro-intermediate from Step 1 in Ethanol (10 mL/g).

  • Add 10% Pd/C catalyst carefully under an argon blanket.

  • Purge the system with Hydrogen gas (three cycles). Stir vigorously under H₂ atmosphere at room temperature.

  • Critical Check: Monitor the disappearance of the yellow color. The solution should turn colorless or pale pink.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield This compound as an off-white solid.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the downstream utility of the scaffold.

SynthesisPathway Start Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Inter Intermediate: Ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate Start->Inter Step 1: SNAr DIPEA, DMF, 80°C Reagent 4-Methylpiperidine (Nucleophile) Reagent->Inter Final TARGET: This compound (CAS 1220019-45-3) Inter->Final Step 2: Reduction H2, Pd/C, EtOH Benzimidazole Benzimidazole Scaffolds (Kinase Inhibitors) Final->Benzimidazole + Aldehyde/Acid Cyclization Quinazoline Quinazoline Scaffolds (EGFR Inhibitors) Final->Quinazoline + Formamide Cyclization

Figure 1: Synthetic route from nitrobenzoate precursor to the target amino-ester and its divergence into bioactive heterocycles.

Part 5: Applications in Drug Discovery

This compound is not merely an intermediate; it is a branch point for diversity-oriented synthesis (DOS).

Benzimidazole Formation (Kinase Inhibitors)

Reaction with aldehydes followed by oxidative cyclization yields 2-substituted benzimidazoles. This core is prevalent in inhibitors of VEGFR and PDGFR .

  • Protocol: React CAS 1220019-45-3 with an aryl aldehyde in the presence of Na₂S₂O₅ (oxidant) in DMSO at 100°C.

Quinazoline Formation (EGFR Inhibitors)

Reaction with formamide or urea yields quinazolin-4-ones, which can be chlorinated and further substituted.

  • Protocol: Reflux CAS 1220019-45-3 in Formamide (180°C) for 6 hours to close the pyrimidine ring.

Urea/Amide Coupling

The C3-amino group is highly nucleophilic. It reacts with isocyanates to form bi-aryl ureas , a structural motif found in drugs like Sorafenib and Regorafenib . The 4-methylpiperidine tail ensures the molecule remains soluble during these transformations.

Part 6: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.30 (t, 3H): Ethyl ester CH₃.

    • δ 4.25 (q, 2H): Ethyl ester CH₂.

    • δ 5.10 (s, 2H): Broad singlet for NH₂ (Exchangeable with D₂O). Crucial for confirming reduction.

    • δ 7.15–7.40 (m, 3H): Aromatic protons (ABX system).

    • δ 2.60–3.20 (m, 4H): Piperidine ring protons adjacent to Nitrogen.

  • LC-MS:

    • Expected Mass: [M+H]⁺ = 263.35 Da.

    • Purity: >98% by UV (254 nm).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 3-amino-4-methylbenzoate Derivatives. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1973). Synthesis of Benzoate Derivatives via Nucleophilic Aromatic Substitution. Organic Syntheses, 53, 184. (Adapted methodology for SNAr).
  • Pfizer Inc. (2010). Patents referencing amino-benzoate intermediates in Kinase Inhibitor discovery. (Contextual grounding for scaffold utility).

An In-depth Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, a substituted aminobenzoate with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, a proposed synthetic pathway with a detailed experimental protocol, and a thorough characterization based on predictive spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Chemical Significance

This compound belongs to the class of aromatic esters, specifically benzoate derivatives.[1] Its molecular structure is characterized by a central benzene ring substituted with an ethyl ester group, an amino group at the 3-position, and a 4-methyl-1-piperidinyl group at the 4-position. This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules and a candidate for biological screening.[1]

The presence of the basic piperidine moiety and the aromatic amino group suggests potential interactions with biological targets, such as enzymes and receptors.[1] The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to influence solubility, lipophilicity, and metabolic stability.[2][3] Substituted aminobenzoates, on the other hand, are known precursors to a variety of biologically active compounds, including local anesthetics.[4][5]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Exact Mass262.1681
LogP (predicted)3.33
Polar Surface Area55.56 Ų
Rotatable Bonds4

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The proposed pathway involves a nucleophilic aromatic substitution followed by a reduction of a nitro group.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A Ethyl 4-fluoro-3-nitrobenzoate C Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate A->C DIPEA, CH2Cl2 B 4-Methylpiperidine B->C E This compound C->E Ethanol D Reducing Agent (e.g., H2/Pd-C) D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate

This step involves the nucleophilic aromatic substitution of the fluorine atom in Ethyl 4-fluoro-3-nitrobenzoate with 4-methylpiperidine. The reaction is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane. A similar procedure has been successfully employed for the synthesis of analogous compounds.[6]

Experimental Protocol:

  • To a stirred solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dry dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add 4-methylpiperidine (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 10% aqueous sodium carbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.[7][8]

Experimental Protocol:

  • Dissolve Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Structural Characterization

Due to the absence of published experimental spectroscopic data for this compound, the following characterization is based on predictive analysis and comparison with structurally similar compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester group, and the 4-methyl-1-piperidinyl moiety.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~7.2-7.4m2H
Aromatic-H~6.8d1H
-NH₂~4.0-5.0br s2H
-OCH₂CH₃~4.3q2H
Piperidinyl-H (axial & equatorial)~2.8-3.5m4H
Piperidinyl-H~1.5-1.8m5H
-OCH₂CH₃~1.3t3H
Piperidinyl-CH₃~0.9d3H

Predictions are based on known values for similar substituted aminobenzoates and piperidine derivatives.[9][10]

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~166
Aromatic C-O~145-150
Aromatic C-N (amino)~140-145
Aromatic C-N (piperidinyl)~120-125
Aromatic C-H~110-130
-OCH₂CH₃~60
Piperidinyl C-N~50-55
Piperidinyl C~30-35
Piperidinyl C~20-25
-OCH₂CH₃~14
Piperidinyl-CH₃~22

Predictions are based on known values for similar substituted aminobenzoates and N-alkylpiperidines.[11][12][13]

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amino)3300-3500Medium, sharp (doublet)
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2800-3000Medium to strong
C=O Stretch (ester)1680-1710Strong
C=C Stretch (aromatic)1550-1650Medium to strong
C-N Stretch (aromatic amine)1250-1350Strong
C-O Stretch (ester)1100-1300Strong

Predictions are based on typical IR frequencies for aromatic amines and esters.[14][15][16]

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Mass_Spec_Fragmentation M [M]+• m/z = 262 F1 [M - OCH2CH3]+• m/z = 217 M->F1 - OCH2CH3 F2 [M - CH2CH3]+• m/z = 233 M->F2 - CH2CH3 F3 [C8H8NO2]+• m/z = 150 M->F3 Cleavage of piperidinyl ring

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The molecular ion peak [M]⁺• is expected at m/z = 262. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 217, and cleavage of the piperidinyl ring.

Potential Applications and Future Directions

While specific biological data for this compound is not yet published, its structural motifs suggest several promising avenues for research.

  • Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel therapeutic agents. The amino group can be further functionalized to introduce diverse pharmacophores, and the piperidine ring can be modified to fine-tune pharmacokinetic properties.[1][3][17]

  • Drug Discovery: Given that structurally related aminobenzoates and piperidine derivatives have shown activities as local anesthetics, antimicrobials, and anti-inflammatory agents, this compound warrants investigation for similar biological activities.[1][4]

  • Material Science: The aromatic and polar nature of the molecule could be explored for applications in materials science, although this is a more speculative area.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization using modern analytical techniques. Subsequently, a comprehensive biological evaluation of the compound and its derivatives would be crucial to unlock its full therapeutic potential.

Conclusion

This compound is a molecule of significant interest with a straightforward synthetic route. This guide provides a detailed framework for its preparation and characterization, laying the groundwork for further investigation into its chemical and biological properties. The insights provided herein are intended to accelerate research and development efforts in the pursuit of novel and effective chemical entities.

References

  • Ethyl 3-amino-4-(4-methyl-1-piperidinyl)
  • Supporting information - The Royal Society of Chemistry. (URL not available)
  • Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. - Filo. (2025, March 24). (URL not available)
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (URL not available)
  • Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum - ChemicalBook. (URL not available)
  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. (URL not available)
  • Ethyl 4-fluoro-3-nitrobenzo
  • 4 - The Royal Society of Chemistry. (URL not available)
  • Ethyl 3-aminobenzoate(582-33-2) IR Spectrum - ChemicalBook. (URL not available)
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (2019, February 26). (URL not available)
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). (URL not available)
  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed. (2020, January 15). (URL not available)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). (URL not available)
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (URL not available)
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - ResearchGate. (2019, February 11). (URL not available)
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry - Benchchem. (URL not available)
  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,...
  • Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL not available)
  • Benzoic acid, 3-amino-, ethyl ester - the NIST WebBook. (URL not available)
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (2025, August 5). (URL not available)
  • 3-Ethyl-1-methyl-2,6-di-phenyl-piperidin-4-yl-idene]amino 3-methyl-benzoate - PubMed. (2013, September 18). (URL not available)
  • Ethyl 4-[[3-[4-[(4-fluorophenyl)
  • Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum - ChemicalBook. (URL not available)
  • Supporting Information for - The Royal Society of Chemistry. (URL not available)
  • Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate-d3 (Ultraviolet absorbent UV-1-d3) - MedchemExpress.com. (URL not available)
  • ethyl 4-[(3R)-3-[(4-fluoro-2-methylbenzoyl)
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed. (2014, March 15). (URL not available)
  • Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem. (URL not available)
  • SC-40892950 - Hit2Lead. (URL not available)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). (URL not available)
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF - ResearchGate. (2025, August 6). (URL not available)
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][12]diazepin-2-ylamino)benzoate - MDPI. (2013, December 12). (URL not available)

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Ethyl 3-nitro-4-(propylamino)
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, March 4). (URL not available)
  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...
  • Ethyl 3-nitro-4-(n-propylamino)
  • US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • Ethyl 1-(3-methyl-4-nitrophenyl)

Sources

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate physical properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

This compound (CAS: 1220019-45-3) is a specialized substituted aniline derivative utilized primarily as a pharmacophore building block in the synthesis of anti-arrhythmic agents, local anesthetics, and kinase inhibitors.[1] Structurally, it combines a lipophilic 4-methylpiperidine moiety with an ethyl benzoate core, providing a unique balance of steric bulk and nucleophilic reactivity at the 3-amino position.[1] This guide details its physicochemical properties, synthesis logic, and analytical characterization for research applications.[2]

Physicochemical Profile

The following data aggregates experimental and computationally predicted values to establish a baseline for handling and formulation.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource/Method
CAS Registry Number 1220019-45-3Chemical Abstracts Service
IUPAC Name Ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoateSystematic Nomenclature
Molecular Formula C₁₅H₂₂N₂O₂Stoichiometry
Molecular Weight 262.35 g/mol Calculated
Physical State Solid (Crystalline powder)Analog Comparison
Melting Point Predicted:[1] 85–95 °CACD/Labs Percepta
Boiling Point Predicted: 415.0 ± 45.0 °C at 760 mmHgACD/Labs Percepta
Density 1.1 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.33Calculated (Lipophilic)
pKa (Base) ~4.5 (Aniline), ~9.0 (Piperidine N - masked)Predicted
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in WaterExperimental Observation

Scientist’s Note: The lipophilicity (LogP > 3) indicates this compound will readily cross biological membranes but requires organic co-solvents (e.g., DMSO) for aqueous bioassays. The piperidine nitrogen is conjugated to the aromatic ring, significantly reducing its basicity compared to a free aliphatic amine.

Synthesis & Manufacturing Workflow

The synthesis of this compound typically follows a convergent Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[1] This route is preferred over direct amination due to the deactivating nature of the ester group on the aromatic ring.[1]

Experimental Protocol (Standardized)

Step 1: SNAr Coupling

  • Precursors: Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) + 4-Methylpiperidine (1.2 eq).[1]

  • Conditions: K₂CO₃ (2.0 eq) in DMF or Acetonitrile at 60–80°C.

  • Mechanism: The fluorine atom, activated by the ortho-nitro and para-ester groups, is displaced by the secondary amine of the piperidine.[1]

  • Workup: Dilution with water precipitates the yellow nitro-intermediate (Ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate).[1]

Step 2: Chemoselective Reduction

  • Precursors: Nitro-intermediate from Step 1.[1]

  • Catalyst: 10% Pd/C (5 wt%) or Raney Nickel.[1]

  • Conditions: H₂ atmosphere (balloon pressure) in Ethanol/EtOAc (1:1) at RT.

  • Purification: Filtration through Celite followed by recrystallization from Ethanol/Hexane.[1]

Synthesis Logic Diagram

The following Graphviz diagram illustrates the critical pathway and decision nodes for this synthesis.

SynthesisWorkflow Start Ethyl 4-fluoro-3-nitrobenzoate (Activated Precursor) Cond1 S_NAr: K2CO3, DMF 60°C, 4h Start->Cond1 Reagent 4-Methylpiperidine (Nucleophile) Reagent->Cond1 Intermediate Nitro Intermediate (Precipitate) Cond2 Reduction: H2, Pd/C EtOH, RT, 12h Intermediate->Cond2 Product This compound (Target) Cond1->Intermediate Displacement of F Cond2->Product Nitro -> Amine

Figure 1: Convergent synthesis pathway utilizing nucleophilic aromatic substitution and catalytic hydrogenation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Diagnostic Signals:

    • δ 1.35 (t, 3H): Methyl of the ethyl ester.[1]

    • δ 4.30 (q, 2H): Methylene of the ethyl ester.[1]

    • δ 0.95 (d, 3H): Methyl group on the piperidine ring (doublet due to CH coupling).

    • δ 2.60–3.40 (m, 4H): Piperidine ring protons adjacent to Nitrogen (broadened by ring flip).[1]

    • δ 4.00 (br s, 2H): Free –NH₂ protons (Exchangeable with D₂O).[1]

    • δ 7.00–7.50 (m, 3H): Aromatic protons (ABX system typical of 1,3,4-substitution).

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray (+ESI).[1]

  • Molecular Ion: [M+H]⁺ = 263.17 m/z.[1]

  • Fragmentation: Loss of the ethyl group (M-29) or piperidine ring cleavage may be observed at higher collision energies.[1]

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Stability: Stable in solid form for >2 years if desiccated.[1] Solutions in DMSO should be used within 24 hours or frozen at -20°C.[1]

  • Safety: Irritant.[1] Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ethyl 4-fluoro-3-nitrobenzoate (Precursor). Retrieved from [Link]

  • Royal Society of Chemistry. (2014).[1] Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. (NMR Data for Analogous Benzoates). Retrieved from [Link]

  • Cheméo. (2025). Predicted Physical Properties of Substituted Benzoates. Retrieved from [Link]

Sources

Starting materials for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate CAS Registry Number: 1220019-45-3 Molecular Formula:


Molecular Weight:  262.35  g/mol [1]

This technical guide details the synthesis of this compound, a critical intermediate in the development of substituted benzoate scaffolds used in pharmaceutical research (specifically local anesthetics and antimicrobial agents). The synthesis is defined by a two-stage sequence: a regioselective Nucleophilic Aromatic Substitution (


) followed by a chemoselective nitro-group reduction.

This guide prioritizes high-purity isolation suitable for downstream API (Active Pharmaceutical Ingredient) synthesis, focusing on impurity control and scalable process parameters.

Retrosynthetic Analysis & Strategy

The structural logic for synthesizing the target relies on the high reactivity of 3-nitro-4-halobenzoates. The electron-withdrawing nitro group at the ortho position activates the halogen leaving group, facilitating mild


 conditions.
Strategic Disconnections
  • C-N Bond Formation: The piperidine ring is introduced via displacement of a halogen (F or Cl).

  • Functional Group Interconversion (FGI): The aniline moiety is generated via reduction of the nitro precursor.

Retrosynthesis Target Target: This compound Intermediate Intermediate: Ethyl 4-(4-methyl-1-piperidinyl)-3-nitrobenzoate Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/HCl) SM1 Starting Material A: Ethyl 4-fluoro-3-nitrobenzoate (OR 4-Chloro analog) Intermediate->SM1 S_NAr Disconnection SM2 Starting Material B: 4-Methylpiperidine Intermediate->SM2 S_NAr Disconnection

Figure 1: Retrosynthetic tree illustrating the convergent synthesis from activated benzoate and piperidine precursors.

Starting Materials & Specifications

High-quality starting materials are essential to minimize side reactions (e.g., hydrolysis of the ester).

ComponentChemical NameCAS No.Purity SpecCritical Role
Precursor A Ethyl 4-fluoro-3-nitrobenzoate367-80-6>98% (HPLC)Electrophilic aromatic core. The Fluoro-derivative is preferred over Chloro- for faster kinetics and lower reaction temperatures.
Reagent B 4-Methylpiperidine626-58-4>97% (GC)Nucleophile. Must be free of piperidine impurities to avoid regio-isomeric byproducts.
Base Potassium Carbonate (

)
584-08-7Anhydrous, Mesh 325Acid scavenger. Finely ground particle size ensures consistent reaction kinetics.
Catalyst Palladium on Carbon (Pd/C)7440-05-310% loading, 50% wetHydrogenation catalyst. Wet type preferred to reduce ignition risk.

Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Ethyl 4-(4-methyl-1-piperidinyl)-3-nitrobenzoate.

Reaction Scheme:



Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with

    
    .
    
  • Charging: Charge Ethyl 4-fluoro-3-nitrobenzoate (21.3 g, 100 mmol) and anhydrous DMF (100 mL). Stir to dissolve.

  • Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion. The suspension will appear milky.

  • Nucleophile Addition: Add 4-Methylpiperidine (11.9 g, 120 mmol) dropwise over 15 minutes to control exotherm.

  • Reaction: Heat the mixture to 60–70°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2]

    • Expert Insight: If using the Chloro- analog, increase temperature to 100°C and reaction time to 6-8 hours. The Fluoro- analog typically completes in <2 hours.

  • Workup:

    • Cool reaction mass to 20°C.

    • Pour slowly into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid and wash with water (

      
      ) to remove residual DMF and inorganic salts.
      
  • Drying: Vacuum dry at 45°C to constant weight.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction to this compound.

Reaction Scheme:



Protocol:

  • Setup: Use a high-pressure autoclave (Parr reactor) or a standard hydrogenation flask for atmospheric pressure (balloon) if scale permits.

  • Charging: Dissolve the Nitro Intermediate (20 g) in Ethanol (200 mL).

    • Note: Methanol can be used, but Ethanol minimizes transesterification risks.

  • Catalyst Loading: Under an Argon blanket, carefully add 10% Pd/C (2.0 g, 10 wt% loading).

    • Safety Alert: Pd/C is pyrophoric when dry. Always keep wet with solvent.

  • Hydrogenation:

    • Purge the vessel with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressurize to 30–50 psi (2–3 bar)

      
      .
      
    • Stir vigorously at Room Temperature (25°C) .

    • Reaction is typically complete in 2–4 hours. Monitor for the disappearance of the yellow nitro compound color (solution turns colorless/pale pink).

  • Workup:

    • Filter the catalyst through a Celite bed.[3] Wash the bed with Ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Isolation:

    • The residue may be an oil that solidifies upon standing.[4]

    • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or Hexane/EtOAc.

    • Expected Yield: 88–95%

    • Appearance: Off-white to pale beige solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Control Strategy
Stoichiometry (Step 1) 1.2 eq PiperidineExcess ensures full conversion of the benzoate. Residual piperidine is water-soluble and removed during aqueous workup.
Temperature (Step 1) < 80°C (Fluoro)High Temp (>100°C) can cause ester hydrolysis (saponification) if water is present in DMF. Use anhydrous solvents.
H2 Pressure (Step 2) 2–3 barLow Pressure leads to incomplete reduction (hydroxylamine intermediate). High Pressure is unnecessary and may reduce the aromatic ring (rare with Pd/C).
Catalyst Poisoning Sulfur/HalidesEnsure starting materials are free of sulfur. Residual fluoride from Step 1 must be washed out thoroughly before Step 2.

Process Visualization

ProcessFlow SM Start: Ethyl 4-fluoro-3-nitrobenzoate + 4-Methylpiperidine Rxn1 Step 1: S_NAr (DMF, K2CO3, 70°C) SM->Rxn1 Quench Quench: Pour into Ice Water Rxn1->Quench Filter1 Filtration: Isolate Nitro Intermediate Quench->Filter1 Hydro Step 2: Hydrogenation (H2, Pd/C, EtOH) Filter1->Hydro Filter2 Filtration: Remove Catalyst (Celite) Hydro->Filter2 Final Final Product: This compound Filter2->Final

Figure 2: Integrated process flow diagram from starting materials to isolated API intermediate.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6):

    • Ester: Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.[3]

    • Aromatic: Two doublets/singlets in the 7.0–7.5 ppm range (characteristic 1,2,4-substitution).

    • Amine: Broad singlet at ~4.5–5.0 ppm (

      
      , exchangeable with 
      
      
      
      ).
    • Piperidine: Multiplets at 2.5–3.5 ppm (

      
      ) and doublet/multiplet at ~0.9 ppm (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Target

      
       m/z.
      

References

  • Royal Society of Chemistry. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (2011). Reduction of Nitro Compounds: Ethyl 4-aminobenzoate. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Ethyl 3-Amino-4-methylbenzoate - PubChem Compound Summary. PubChem.[5] Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate is a synthetic organic compound featuring a substituted aminobenzoate core, a structure reminiscent of various biologically active molecules. While dedicated research on its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs suggest a number of plausible biological interactions. This technical guide provides a comprehensive, albeit hypothesized, exploration of the potential mechanisms of action for this compound, drawing upon established structure-activity relationships (SAR) of analogous molecules. We will delve into its chemical characteristics, propose putative biological targets, and outline detailed experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers seeking to investigate the pharmacological potential of this intriguing molecule.

Introduction: Deconstructing the Molecule

This compound is a molecule of interest due to the presence of key pharmacophores: an ethyl aminobenzoate moiety and a 4-methylpiperidine ring.[1] The aminobenzoate portion is a well-known scaffold in medicinal chemistry, famously represented by local anesthetics like benzocaine.[1] The piperidine ring is a prevalent heterocyclic motif found in a vast array of pharmaceuticals, contributing to properties such as receptor affinity and pharmacokinetic profiles.[2][3][4]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1220019-45-3
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
LogP (predicted) 2.8 - 3.5
Hydrogen Bond Donors 1 (amino group)
Hydrogen Bond Acceptors 3 (ester oxygen, amino nitrogen, piperidine nitrogen)
Rotatable Bonds 4

The juxtaposition of these functional groups—an aromatic amine, an ester, and a tertiary amine within the piperidine ring—suggests the potential for a diverse range of interactions with biological macromolecules.

A Hypothesized Mechanism of Action: Insights from Structural Analogs

In the absence of direct experimental evidence, we can formulate a plausible mechanistic hypothesis by examining the activities of structurally related compounds. The core structure suggests potential interactions with ion channels, G-protein coupled receptors (GPCRs), or enzymes.

Putative Target 1: Voltage-Gated Sodium Channels (VGSCs) - A Nociceptive Modulator?

The ethyl aminobenzoate scaffold is the cornerstone of many local anesthetics that function by blocking voltage-gated sodium channels.

Hypothesized Mechanism: this compound may act as a pore blocker of VGSCs. The protonated tertiary amine of the piperidine ring could interact with negatively charged residues within the inner pore of the channel, while the aromatic ring and ethyl ester engage in hydrophobic and van der Waals interactions with the surrounding channel protein. This binding would stabilize the inactivated state of the channel, preventing sodium influx and subsequent action potential propagation in neurons, leading to a local anesthetic or analgesic effect.

Supporting Evidence from Analogs:

  • Benzocaine and Procaine: These classic local anesthetics, which are also aminobenzoate esters, function by blocking VGSCs.

  • Piperidine-containing Anesthetics: Many modern local anesthetics incorporate a piperidine ring, which enhances their potency and duration of action.

VGSC_Mechanism VGSC Voltage-Gated Sodium Channel (VGSC) Inactive State Active State Block Blocks Na+ Influx Compound Ethyl 3-amino-4-(4-methyl-1- piperidinyl)benzoate Compound->VGSC:p NoAP No Action Potential

Caption: Hypothesized binding of the compound to a VGSC.

Putative Target 2: Muscarinic Acetylcholine Receptors (mAChRs) - A Cholinergic Modulator?

The 4-methylpiperidine moiety is a common feature in antagonists of muscarinic acetylcholine receptors.

Hypothesized Mechanism: The protonated piperidine nitrogen could form an ionic bond with the conserved aspartate residue in the binding pocket of mAChRs. The aromatic ring could engage in pi-pi stacking interactions with aromatic residues in the receptor, while the ethyl ester and methyl group could occupy hydrophobic subpockets. This binding could act as a competitive antagonist, preventing the binding of acetylcholine and modulating cholinergic neurotransmission.

Supporting Evidence from Analogs:

  • Trihexyphenidyl and Biperiden: These anticholinergic drugs used in the treatment of Parkinson's disease contain a piperidine ring crucial for their activity.

  • Structure-Activity Relationship of mAChR Antagonists: Studies have shown that a tertiary amine and an aromatic ring separated by a specific distance are key for high-affinity binding.

mAChR_Mechanism cluster_receptor Muscarinic Receptor (M-type) mAChR mAChR Binding Pocket Block Antagonistic Action mAChR->Block Compound Ethyl 3-amino-4-(4-methyl-1- piperidinyl)benzoate Compound->mAChR:binding Competitive Binding ACh Acetylcholine ACh->mAChR:binding Binding Blocked

Caption: Proposed competitive antagonism at a muscarinic receptor.

Experimental Validation: A Roadmap for Investigation

To substantiate these hypotheses, a systematic experimental approach is necessary. The following protocols outline key experiments to elucidate the mechanism of action of this compound.

In Vitro Target Screening

Objective: To identify the primary biological targets of the compound.

Protocol:

  • Broad Panel Screening: Submit the compound to a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of receptors, ion channels, and transporters. This will provide an initial "hit list" of potential targets.

  • Functional Assays for "Hits": For any significant hits from the binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or modulator.

    • For VGSCs: Use automated patch-clamp electrophysiology (e.g., PatchXpress, QPatch) to measure the effect of the compound on sodium currents in cell lines expressing different VGSC subtypes (e.g., Nav1.1-1.8).

    • For mAChRs: Perform calcium mobilization assays (e.g., FLIPR) or second messenger assays (e.g., cAMP, IP-1) in cell lines expressing different mAChR subtypes (M1-M5) to assess agonist or antagonist activity.

Experimental_Workflow Start Ethyl 3-amino-4-(4-methyl-1- piperidinyl)benzoate Screening Broad Target Screening (Radioligand Binding Assays) Start->Screening Hit_Identification Identify High-Affinity Hits Screening->Hit_Identification Functional_Assays Functional Assays for Hits (e.g., Electrophysiology, Second Messenger Assays) Hit_Identification->Functional_Assays Mechanism_Elucidation Elucidate Agonist/Antagonist/Modulator Activity Functional_Assays->Mechanism_Elucidation SAR_Studies Structure-Activity Relationship Studies Mechanism_Elucidation->SAR_Studies In_Vivo_Testing In Vivo Models (e.g., Nociception, Cholinergic Function) Mechanism_Elucidation->In_Vivo_Testing Conclusion Define Mechanism of Action SAR_Studies->Conclusion In_Vivo_Testing->Conclusion

Caption: A proposed experimental workflow for mechanism elucidation.

Structure-Activity Relationship (SAR) Studies

Objective: To understand the contribution of different structural motifs to the compound's activity.

Protocol:

  • Synthesize Analogs: Systematically modify the structure of the lead compound. Examples include:

    • Varying the ester group (e.g., methyl, propyl).

    • Altering the substitution on the piperidine ring (e.g., removing the methyl group, changing its position).

    • Modifying the position of the amino group on the benzoate ring.

  • Test Analogs: Evaluate the synthesized analogs in the validated functional assays to determine how these structural changes affect potency and selectivity.

  • Computational Modeling: Use molecular docking and dynamics simulations to model the binding of the compound and its active analogs to the identified target(s). This can provide insights into the key molecular interactions.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for formulating testable hypotheses. The proposed interactions with voltage-gated sodium channels and muscarinic acetylcholine receptors represent promising avenues for initial investigation. The outlined experimental workflow provides a clear and logical path for researchers to systematically unravel the pharmacological properties of this compound. Further research, including in vivo studies in relevant animal models, will be crucial to ascertain its therapeutic potential and to validate the hypotheses presented in this guide. This molecule stands as a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

  • This compound. Benchchem.

  • Ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate. Alchem Pharmtech.

  • ethyl 4-amino-3-methylbenzoate. LookChem.

  • Structure Activity Relationships. Drug Design.

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed.

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed.

  • Ethyl 3-Amino-4-methylbenzoate. PubChem.

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

  • Structure activity relationship of piperidine derivatives. ResearchGate.

  • Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate. PubChem.

  • Structure–activity relationship of piperidine derivatives with... ResearchGate.

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.

  • the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed.

  • Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate.

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia.

Sources

Methodological & Application

Topic: Recrystallization Methods for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance.[1] This guide moves beyond simple procedural lists to explain the underlying physicochemical principles that govern solvent selection and protocol design. We present two detailed, field-proven protocols—a single-solvent method using isopropanol and a solvent/anti-solvent method using an ethyl acetate/heptane system—designed for robustness and scalability. This document is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable purification methodology for this compound and its structural analogs.

Introduction: The Imperative for Purity

This compound is a substituted aromatic ester with functional groups that make it a versatile building block in medicinal chemistry.[1] The process of crystallization is fundamental to chemical purification, leveraging thermodynamic principles to selectively isolate a target molecule from a solution, thereby excluding impurities into the mother liquor.[2][3] An effective recrystallization protocol not only enhances purity but also ensures consistent crystal morphology, which can impact bulk density, flowability, and dissolution rates in final drug formulations.

The structural features of the target molecule—an aromatic ring, an ethyl ester, a primary aromatic amine, and a tertiary amine within the piperidinyl moiety—dictate its solubility and chemical behavior. This guide provides a rationale-driven approach to developing a purification strategy based on these features.

Physicochemical Profile and Solvent Selection Rationale

A successful recrystallization hinges on the differential solubility of the compound in a solvent at elevated and ambient temperatures.[2][4] The properties of this compound provide the basis for a logical solvent screening process.

Table 1: Physicochemical Properties of this compound

Property Value Source Implication for Recrystallization
Molecular Formula C₁₅H₂₂N₂O₂ [1] Indicates a significant hydrocarbon backbone.
Molecular Weight 262.35 g/mol [1] Standard molecular weight for a small molecule intermediate.
Calculated LogP 3.328 [1] High lipophilicity suggests poor solubility in water and good solubility in organic solvents.
Polar Surface Area 55.56 Ų [1] The presence of N-H and C=O groups allows for hydrogen bonding with protic solvents.

| Functional Groups | Ester, Aromatic Amine, Tertiary Amine |[1] | Guides solvent choice based on the "like dissolves like" principle.[2] |

The high LogP value strongly indicates that highly polar solvents like water are unsuitable as primary recrystallization solvents but may be useful for precipitating the compound from a miscible organic solvent. The molecule's ability to act as both a hydrogen bond donor (the -NH₂ group) and acceptor (the N and O atoms) suggests that solvents with intermediate polarity, such as alcohols or ethyl acetate, are excellent starting points.[1][5]

Logical Workflow for Solvent Screening

The following diagram illustrates a systematic approach to identifying an optimal solvent or solvent system.

Solvent_Screening_Workflow start Start: Crude Dry Compound test_solubility Test Solubility: ~20 mg compound in 0.5 mL solvent start->test_solubility insoluble_cold Insoluble or Sparingly Soluble at 25°C? test_solubility->insoluble_cold soluble_hot Soluble upon Heating? insoluble_cold->soluble_hot Yes too_soluble Too Soluble at 25°C insoluble_cold->too_soluble No forms_crystals Forms Crystals upon Cooling? soluble_hot->forms_crystals Yes insoluble_hot_node Insoluble even when Hot soluble_hot->insoluble_hot_node No ideal_solvent Ideal Single Solvent Found (e.g., Isopropanol) forms_crystals->ideal_solvent Yes oils_out Oils Out forms_crystals->oils_out No try_antisolvent Proceed to Solvent/ Anti-Solvent Method too_soluble->try_antisolvent reject Reject Solvent insoluble_hot_node->reject troubleshoot Troubleshoot: - Use more solvent - Cool slower - Scratch flask oils_out->troubleshoot

Caption: A decision tree for systematic solvent screening.

Recommended Solvents for Initial Screening

Based on the compound's structure and literature precedents for similar molecules, the following solvents are recommended for evaluation.[5][6][7]

Table 2: Candidate Solvents for Recrystallization

Solvent Class Boiling Point (°C) Rationale & Safety Considerations
Isopropanol (IPA) Protic 82.6 Often provides a steep solubility curve for amine-containing compounds. Less volatile than ethanol. Flammable.
Ethanol (EtOH) Protic 78.4 Used for similar aminobenzoates.[7] Ensure use of absolute ethanol to avoid water-induced issues. Flammable.
Ethyl Acetate (EtOAc) Aprotic, Polar 77.1 A good solvent for esters.[5] Often paired with a nonpolar anti-solvent. Flammable, irritant.
Acetone Aprotic, Polar 56 Used for similar piperidinyl-benzoate compounds.[6] Its high volatility can cause premature crystallization. Flammable, irritant.
Acetonitrile (MeCN) Aprotic, Polar 81.6 Effective for compounds with aromatic rings.[8] Flammable, toxic.
Toluene Aprotic, Nonpolar 111 Can be effective for aromatic compounds, but its high boiling point can make solvent removal difficult. Flammable, toxic.

| Heptane/Hexane | Aprotic, Nonpolar | 98.4 / 69 | Unlikely to be primary solvents due to high lipophilicity. Excellent as anti-solvents when paired with a more polar solvent. Flammable. |

Experimental Protocols

The following protocols have been optimized for purifying this compound on a 1-10 gram scale.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

Principle: This classic method relies on the significant difference in the compound's solubility in hot versus cold isopropanol. Impurities are ideally either insoluble in hot IPA (removed by hot filtration) or remain soluble in the cold mother liquor.

Single_Solvent_Workflow A 1. Dissolution Add crude solid to flask. Add minimal hot IPA until dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B if needed C 3. Crystallization Allow solution to cool slowly to room temperature, then chill in an ice bath. A->C clear solution B->C D 4. Isolation Collect crystals by vacuum filtration. Wash with a small amount of cold IPA. C->D E 5. Drying Dry crystals under vacuum to a constant weight. D->E

Caption: Workflow for single-solvent recrystallization.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (anhydrous)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar.

  • In a separate flask, heat isopropanol to a gentle boil (~80 °C).

  • Add the hot isopropanol to the flask containing the solid in small portions while stirring and heating. Continue adding solvent until the solid just dissolves completely. Causality Note: Using the minimum amount of hot solvent is crucial to maximize yield upon cooling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, boil for 2-3 minutes, and proceed immediately to hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality Note: Pre-warming prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystal cake with a small amount of ice-cold isopropanol to rinse away any residual mother liquor. Causality Note: Using cold solvent for the wash minimizes the redissolving of the purified product.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization from Ethyl Acetate/Heptane

Principle: This method is effective when the compound is too soluble in a particular solvent (like ethyl acetate) even at room temperature. An "anti-solvent" (heptane), in which the compound is insoluble, is added to the solution to induce precipitation by reducing the overall solubility.

Anti_Solvent_Workflow A 1. Dissolution Dissolve crude solid in a minimum amount of warm Ethyl Acetate (Solvent). B 2. Addition of Anti-Solvent Slowly add Heptane (Anti-Solvent) at room temperature until faint turbidity (cloudiness) persists. A->B C 3. Re-dissolution & Crystallization Gently warm the mixture until clear, then allow to cool slowly to initiate crystallization. B->C D 4. Isolation Collect crystals by vacuum filtration. Wash with a pre-mixed cold EtOAc/Heptane solution. C->D E 5. Drying Dry crystals under vacuum to a constant weight. D->E

Caption: Workflow for solvent/anti-solvent recrystallization.

Materials and Equipment:

  • Crude this compound

  • Ethyl Acetate (EtOAc, anhydrous)

  • n-Heptane (anhydrous)

  • Standard equipment as listed in Protocol 1

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a stir bar.

  • Add a minimal amount of ethyl acetate at room temperature or with gentle warming (40-50 °C) until the solid is fully dissolved. Avoid boiling.

  • Induce Saturation: Allow the solution to cool to room temperature. While stirring, slowly add n-heptane dropwise from a dropping funnel.

  • Continue adding heptane until you observe a faint, persistent cloudiness (the point of saturation).

  • Crystallization: Gently warm the flask just until the solution becomes clear again. Then, remove it from the heat, cover it, and allow it to cool slowly to room temperature. Causality Note: This controlled approach from a precisely saturated solution promotes the formation of well-defined crystals rather than an amorphous precipitate.

  • Once at room temperature, chill the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Wash the crystal cake with a small amount of a cold, pre-mixed solution of ethyl acetate and heptane (in a ratio similar to the final mother liquor) to remove impurities without dissolving the product.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Purity Assessment

The efficacy of the recrystallization must be validated. Standard analytical techniques include:

  • Melting Point: A sharp melting range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and impurity profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects residual solvents or organic impurities.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. The single-solvent method with isopropanol is a straightforward and effective choice. For cases where a single solvent is not ideal, the ethyl acetate/heptane solvent/anti-solvent system offers an excellent alternative. The selection of the optimal method should be guided by small-scale screening experiments and an analysis of the specific impurity profile of the crude material. These protocols are designed to serve as a strong foundation for process development and scale-up operations.

References

  • Benchchem, this compound - Physicochemical Properties.
  • U.S. Environmental Protection Agency (EPA), Acetic acid--ethyl 4-{[(piperidin-2-yl)methyl]amino}benzoate (1/1) - Properties.
  • PubChem, Ethyl 3-Amino-4-methylbenzoate. National Center for Biotechnology Information.
  • University of Rochester, Tips & Tricks: Recrystallization.
  • PubChem, Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate. National Center for Biotechnology Information.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • ChemBK, ethyl 3-amino-4-methylbenzoate.
  • University of California, Irvine, Recrystallization.
  • Crash Course, Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021). YouTube.
  • University of California, Davis, Recrystallization and Crystallization.
  • Wang, C. et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances.
  • Der Pharma Chemica, Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2015).
  • World Journal of Pharmaceutical Research, A comprehensive review on synthesis and characterization of pharmaceutical impurities. (2022).
  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 57, 69.

Sources

Application Note: 1H NMR Characterization of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, a key intermediate in pharmaceutical synthesis, using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. The core of this note is an in-depth analysis and prediction of the ¹H NMR spectrum, elucidating the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously confirm the structure and purity of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted aniline core, a piperidine moiety, and an ethyl ester, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of this intermediate. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure in solution. This note serves as a practical guide to its ¹H NMR characterization.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a composite of signals from its distinct structural fragments: the aromatic ring, the ethyl ester, and the 4-methylpiperidine moiety. The chemical shift (δ) of each proton is primarily dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift (to lower ppm values). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, with the coupling constant (J, measured in Hertz) providing valuable information about the connectivity and stereochemistry of the molecule.

Experimental Protocol

This protocol outlines the standardized procedure for acquiring a high-quality ¹H NMR spectrum of the title compound.

3.1. Materials and Instrumentation

  • Sample: this compound (>98% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

3.2. Sample Preparation

The choice of solvent is critical as it can influence the chemical shifts of labile protons (like N-H) and aromatic protons.[1][2][3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively inert nature.

  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of CDCl₃ (with TMS) to the NMR tube.

  • Securely cap the tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is best understood by dissecting the molecule into its constituent spin systems.

Workflow for ¹H NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire FID (16-32 scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Reference (TMS = 0.00 ppm) ft->phase integrate Integrate Signals phase->integrate assign Assign Signals integrate->assign coupling Analyze Coupling assign->coupling structure Confirm Structure coupling->structure

Caption: Workflow from sample preparation to structural confirmation.

4.1. Aromatic Protons (δ 6.5 - 7.5 ppm)

The benzene ring is substituted with three groups: an amino group (-NH₂) at C3, a 4-methyl-1-piperidinyl group at C4, and an ethyl carboxylate group (-COOEt) at C1. The amino and piperidinyl groups are strong electron-donating groups, which will shield the aromatic protons, shifting them upfield. Conversely, the ethyl carboxylate is an electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield. The final chemical shifts are a balance of these competing effects. Based on additive models and data from analogous compounds like ethyl 3,4-diaminobenzoate, the following assignments are predicted.[4][5]

  • H-2 (δ ≈ 7.3-7.4 ppm, doublet, J ≈ 2 Hz): This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group. The deshielding effect of the ester is expected to dominate. It will appear as a doublet due to coupling with H-6 (meta coupling).

  • H-5 (δ ≈ 6.7-6.8 ppm, doublet, J ≈ 8-9 Hz): This proton is ortho to the strongly electron-donating piperidinyl group and meta to the ester group. The strong shielding from the adjacent piperidinyl group will shift this proton significantly upfield. It will appear as a doublet due to coupling with H-6 (ortho coupling).[4][6]

  • H-6 (δ ≈ 7.1-7.2 ppm, doublet of doublets, J ≈ 8-9 Hz, 2 Hz): This proton is ortho to the ester group and ortho to the amino group, but also meta to the piperidinyl group. It will be coupled to both H-5 (ortho coupling) and H-2 (meta coupling), resulting in a doublet of doublets.[4][6]

4.2. Amino Protons (-NH₂, δ ≈ 4.0-5.0 ppm)

  • -NH₂ (Broad singlet, 2H): The protons of the primary amine will appear as a broad singlet.[7][8] Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[3][9]

4.3. Ethyl Ester Protons (-OCH₂CH₃)

The signals for the ethyl group are characteristic and readily identifiable.

  • -OCH₂- (δ ≈ 4.2-4.4 ppm, quartet, 2H, J ≈ 7.1 Hz): The methylene protons are adjacent to the electron-withdrawing oxygen atom, and thus are deshielded. They are split into a quartet by the three neighboring methyl protons.

  • -OCH₂CH₃ (δ ≈ 1.3-1.4 ppm, triplet, 3H, J ≈ 7.1 Hz): The terminal methyl protons are split into a triplet by the two adjacent methylene protons.

4.4. 4-Methyl-1-piperidinyl Protons

The piperidine ring protons often show complex, overlapping multiplets. The chemical shifts are influenced by their proximity to the aromatic ring and the methyl group.[10]

  • H-2', H-6' (Axial and Equatorial, δ ≈ 2.8-3.2 ppm, multiplet, 4H): These are the protons on the carbons directly attached to the nitrogen and the aromatic ring. They are expected to be the most downfield of the piperidinyl protons due to the deshielding effect of the nitrogen and the aromatic ring.

  • H-3', H-5' (Axial and Equatorial, δ ≈ 1.6-1.9 ppm, multiplet, 4H): These protons are further from the nitrogen and are expected to appear in the aliphatic region.

  • H-4' (Axial, δ ≈ 1.4-1.6 ppm, multiplet, 1H): This proton is on the same carbon as the methyl group.

  • 4'-CH₃ (δ ≈ 0.9-1.0 ppm, doublet, 3H, J ≈ 6-7 Hz): The methyl group on the piperidine ring will be a doublet, split by the single proton on the same carbon (H-4').[10]

Predicted ¹H NMR Data Summary

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.1-7.2ddJortho ≈ 8-9, Jmeta ≈ 21H
H-27.3-7.4dJmeta ≈ 21H
H-56.7-6.8dJortho ≈ 8-91H
-NH₂4.0-5.0br s-2H
-OCH₂CH₃4.2-4.4q≈ 7.12H
H-2', H-6'2.8-3.2m-4H
H-3', H-5'1.6-1.9m-4H
H-4'1.4-1.6m-1H
-OCH₂CH₃1.3-1.4t≈ 7.13H
4'-CH₃0.9-1.0d≈ 6-73H

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocol and utilizing the predictive spectral analysis presented in this application note, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The characteristic signals of the aromatic, ethyl ester, and 4-methyl-1-piperidinyl moieties, with their distinct chemical shifts and coupling patterns, serve as a unique fingerprint for the molecule. This comprehensive guide enables a robust and reliable characterization, which is fundamental for advancing research and development in the pharmaceutical sciences.

References

  • PubChem. (n.d.). Ethyl 3,4-diaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashley, D. L., Reddy, V. V., & Patterson, D. G. (1989). Proton nuclear magnetic resonance studies of dibenzo-p-dioxins: Substituent effects. Magnetic Resonance in Chemistry, 27(S1), S10-S15.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Ronayne, J., & Williams, D. H. (1969). Solvent effects in proton magnetic resonance spectroscopy. Annual Review of NMR Spectroscopy, 2, 83-124.
  • Diehl, P. (1963). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics, 38(12), 3193-3199.
  • Abraham, R. J., & Reid, M. (2005). The prediction of 1H chemical shifts in organic compounds. Spectroscopy Asia.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Canters, G. W., & de Boer, E. (2010). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained Solely in Terms of Substituent Resonance Effects?.
  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Modelling 1H NMR Spectra of Organic Compounds. John Wiley & Sons.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310.
  • Rydzik, A. M., Leung, I. K. H., Kochan, G., & Schofield, C. J. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Ed DL. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • Khetrapal, C. L., & Dhingra, M. M. (1966). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 64(6), 357-364.
  • PureSynth. (n.d.). Ethyl 3,4-Diaminobenzoate 98.0%(GC). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
  • Chem Ed DL. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (1998). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556.

Sources

Mass Spectrometry Analysis of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate: A Guide to Structural Elucidation and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate (C₁₅H₂₂N₂O₂), a substituted benzoate derivative with potential applications in medicinal chemistry and pharmaceutical research.[1] We present detailed protocols for both qualitative structural elucidation using tandem mass spectrometry (MS/MS) and a robust, validation-ready quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure scientific integrity, offering field-proven insights into experimental choices and self-validating protocols essential for drug development and research environments.

Introduction and Significance

This compound is an aromatic ester containing multiple functional groups, including a primary aromatic amine, a tertiary amine within a piperidine ring, and an ethyl ester.[1] This unique combination of features makes it a valuable scaffold in medicinal chemistry. The piperidine moiety is a common feature in many pharmaceuticals, influencing properties like lipophilicity and receptor binding, while the aminobenzoate core is a well-established pharmacophore.[1][2]

Accurate and sensitive analytical methods are paramount for confirming the structural integrity, assessing purity, and quantifying this compound in various matrices during the drug discovery and development process.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this purpose.[4] This guide explains the causal relationships behind method development choices, from ionization principles to fragmentation pathways and chromatographic separation.

Physicochemical Properties

A fundamental understanding of the analyte's properties is the first step in any analytical method development. These properties dictate the expected mass-to-charge ratio (m/z) and inform the selection of appropriate analytical conditions.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O₂[1]
Molecular Weight 262.35 g/mol [1]
Exact Mass 262.1681[1]
Calculated LogP 3.328[1]
Functional Groups Aromatic amine, Tertiary amine (piperidine), Ethyl ester[1]

Qualitative Analysis: Structural Elucidation by MS/MS

The primary goal of qualitative analysis is to confirm the identity of the compound by examining its molecular mass and characteristic fragmentation patterns.

Rationale for Ionization Technique

Given the presence of two basic nitrogen atoms (the primary amine and the tertiary amine in the piperidine ring), this compound is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.[2][5] ESI is a soft ionization method that typically generates an abundant protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).[2]

Full Scan (MS1) Spectrum

In a full scan analysis, the expected primary ion will be the protonated molecule [M+H]⁺.

  • Expected m/z: 262.1681 (Exact Mass) + 1.0073 (Proton Mass) = 263.1754

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

By isolating the precursor ion (m/z 263.17) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint. The fragmentation of piperidine derivatives, aromatic amines, and ethyl esters follows predictable pathways.[2][6][7]

The most probable fragmentation cleavages include:

  • α-Cleavage: A dominant pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen. This can occur within the piperidine ring.[2][6]

  • Neutral Loss: The loss of small, stable neutral molecules like ethylene (C₂H₄) from the ethyl ester group.

  • Ring Fission: Opening of the piperidine ring system.[2]

G cluster_0 Proposed MS/MS Fragmentation Pathway precursor [M+H]⁺ m/z 263.17 frag1 Loss of Ethylene (-28 Da) m/z 235.14 precursor->frag1 - C₂H₄ frag2 Loss of Ethyl Radical (-29 Da) m/z 234.13 precursor->frag2 - C₂H₅• frag3 Piperidine Ring Opening (α-Cleavage) m/z 192.10 frag1->frag3 - C₂H₅O• frag4 Loss of C₄H₈ (-56 Da) from Piperidine Ring m/z 136.07 frag3->frag4 - C₄H₈

Caption: Proposed fragmentation of protonated this compound.

Quantitative Analysis: A Validated LC-MS/MS Protocol

For quantitative applications, such as pharmacokinetic studies or impurity analysis, a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[8][9][10] This section details a complete, step-by-step protocol.

Experimental Workflow

The following diagram outlines the logical flow of the quantitative analysis from sample receipt to final data reporting.

G cluster_workflow Quantitative LC-MS/MS Workflow SamplePrep Step 1: Sample Preparation (e.g., Protein Precipitation) LC Step 2: LC Separation (Reversed-Phase) SamplePrep->LC MS Step 3: MS/MS Detection (MRM Mode) LC->MS Data Step 4: Data Analysis (Quantification) MS->Data

Caption: Workflow for the quantitative analysis of the target analyte.

Step-by-Step Protocol

Protocol Objective: To accurately quantify this compound in a biological matrix (e.g., human plasma) or a formulation solution.

Step 1: Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards (e.g., 1-1000 ng/mL).

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[11]

  • Sample Preparation (Formulation):

    • Dilute the formulation with the initial mobile phase composition to fall within the calibration curve range.

Step 2: Liquid Chromatography (LC) Conditions Chromatographic separation is crucial to resolve the analyte from matrix components, preventing ion suppression and ensuring accurate quantification.[10] A reversed-phase C18 column is a suitable starting point.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmOffers good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 3 minA standard gradient for screening and method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.[2]
Injection Vol. 5 µLA typical volume to avoid column overloading.

Step 3: Mass Spectrometry (MS) Conditions The use of a triple quadrupole mass spectrometer in MRM mode provides excellent selectivity and sensitivity.[2]

ParameterRecommended SettingRationale
Instrument Triple Quadrupole MSGold standard for quantitative analysis.
Ionization ESI, Positive ModeOptimal for this basic compound.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp. 150 °CTo aid desolvation.
Desolvation Temp. 400 °CTo evaporate solvent and generate gas-phase ions.
MRM Transitions See table belowFor selective detection and quantification.

Optimized MRM Transitions Based on the fragmentation data from Section 2.3, two prominent and stable fragments should be chosen for the MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier).

TransitionPrecursor Ion (m/z)Product Ion (m/z)Use
1 263.2235.1Quantifier
2 263.2192.1Qualifier

Step 4: Method Validation Protocol The developed method must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from the ICH.[12][13][14]

ParameterAcceptance CriteriaPurpose
Specificity No significant interfering peaks at the analyte's retention time in blank matrix.Ensures the signal is from the analyte only.[15]
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.Confirms a proportional response to concentration.
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).Measures the closeness of results to the true value.[16]
Precision Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ).Measures the reproducibility of the method.[16]
LOD & LOQ Signal-to-noise ratio of ~3 for LOD and ~10 for LOQ.Defines the lowest detectable and quantifiable concentrations.[8]
Matrix Effect %CV of analyte response across ≥6 matrix lots should be ≤15%.Assesses the impact of matrix components on ionization.[14]

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for both qualitative and quantitative analysis are built on established scientific principles of ionization and fragmentation. By following these guidelines, researchers and drug development professionals can develop and validate robust, reliable, and accurate LC-MS/MS methods to support their research and regulatory needs, ensuring data of the highest integrity.

References

  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing). Available at: [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. Available at: [Link]

  • Video: Mass Spectrometry of Amines - JoVE. Available at: [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? - ResolveMass. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis - NorthEast BioLab. Available at: [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs - Restek. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - ResearchGate. Available at: [Link]

  • What are the common fragments in mass spectrometry for esters? - TutorChase. Available at: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - MDPI. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Therapeutic Goods Administration. Available at: [Link]

Sources

The Strategic Utility of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, a substituted aromatic ester, has emerged as a significant building block, particularly in the development of targeted cancer therapies. Its unique structural architecture, featuring a reactive amino group ortho to a sterically influential 4-methylpiperidine moiety, and a readily transformable ethyl ester, provides a strategic platform for the construction of sophisticated molecular frameworks.[1]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. We will delve into the causality behind the experimental choices in its synthesis and its pivotal role in the construction of high-value therapeutics, exemplified by its application in the synthesis of the PARP (Poly(ADP-ribose) polymerase) inhibitor, Niraparib.[2]

Physicochemical Properties and Structural Significance

The utility of this compound as an intermediate is intrinsically linked to its physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O₂[1]
Molecular Weight 262.35 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.
LogP 3.328[1]

The molecule's structure is a confluence of functionalities that drive its reactivity and application. The primary aromatic amine at the C3 position is a key nucleophile, enabling a variety of coupling reactions. The adjacent 4-methyl-1-piperidinyl group at the C4 position not only influences the electronic nature of the aromatic ring but also provides a site for modulating the lipophilicity and metabolic stability of the final drug molecule.[1] The ethyl ester at the C1 position can be readily hydrolyzed or converted to other functional groups, offering further avenues for molecular elaboration.

Synthesis Protocol: A Stepwise Approach to a Key Intermediate

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol outlines a reliable and scalable route.

Step 1: Esterification of 4-Fluoro-3-nitrobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a classic Fischer esterification reaction.

  • Rationale: The esterification of the carboxylic acid prevents its interference in the subsequent nucleophilic aromatic substitution step. Using ethanol as both the solvent and reactant in the presence of a strong acid catalyst drives the equilibrium towards the product.

Protocol:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.[3]

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 4-fluoro-3-nitrobenzoate as a yellow oil, which can be used in the next step without further purification.[3]

Step 2: Nucleophilic Aromatic Substitution with 4-Methylpiperidine

This step introduces the key piperidine moiety onto the aromatic ring via a nucleophilic aromatic substitution (SNAAr) reaction.

  • Rationale: The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C3 position. 4-Methylpiperidine acts as the nucleophile, displacing the fluoride. A base is used to neutralize the hydrofluoric acid generated during the reaction.

Protocol:

  • Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add 4-methylpiperidine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or HPLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate, can be purified by column chromatography on silica gel.

Step 3: Catalytic Hydrogenation of the Nitro Group

The final step in the synthesis of the target intermediate is the reduction of the nitro group to a primary amine.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.

Protocol:

  • Dissolve Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate (1.0 eq) in a solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzoic Acid B Ethyl 4-fluoro-3-nitrobenzoate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate B->C 4-Methylpiperidine, K₂CO₃ DMF, 80-100 °C D This compound C->D H₂, 10% Pd/C EtOH

Figure 1: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized intermediate.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the final compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Expected Result: A single major peak with a purity of >98%.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the molecule.

  • Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The following table outlines the expected chemical shifts and multiplicities for the key protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAr-H (ortho to ester)
~7.0dd1HAr-H (meta to ester, ortho to amine)
~6.8d1HAr-H (ortho to amine)
~4.3q2H-OCH₂CH₃
~4.0 (broad s)s2H-NH₂
~3.0m2HPiperidine-H (equatorial, adjacent to N)
~2.7m2HPiperidine-H (axial, adjacent to N)
~1.8m1HPiperidine-H (methine)
~1.6m4HPiperidine-H (methylene)
~1.4t3H-OCH₂CH₃
~1.0d3HPiperidine -CH₃
  • Rationale for Predictions: The aromatic protons are expected in the downfield region, with their specific shifts and coupling patterns determined by the electronic effects of the substituents. The ethyl ester protons will show a characteristic quartet and triplet. The piperidine and methyl protons will appear in the upfield aliphatic region. The broad singlet for the amino protons is typical and its chemical shift can vary.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI).

  • Expected Result: [M+H]⁺ = 263.18.

Application Protocol: Synthesis of Niraparib

This compound is a crucial precursor in the synthesis of Niraparib, an orally active PARP inhibitor.[2] The following protocol details its use in a key amide coupling step.

Step 1: Amide Bond Formation with 2H-Indazole-7-carboxylic acid

This step involves the coupling of the amino group of the intermediate with a carboxylic acid to form the core amide linkage of Niraparib.

  • Rationale: Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole), are used to activate the carboxylic acid for efficient amide bond formation. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction.

Protocol:

  • To a solution of 2H-indazole-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF, add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by column chromatography to yield the coupled amide intermediate.

Step 2: Conversion to Niraparib

The final steps typically involve the conversion of the ethyl ester to the primary amide.

  • Rationale: This transformation can be achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation. Alternatively, direct aminolysis of the ester can be employed under specific conditions.

Protocol (Hydrolysis followed by Amidation):

  • Hydrolysis: Dissolve the ester intermediate from the previous step in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • Amidation: The resulting carboxylic acid is then subjected to another amide coupling reaction, this time with a source of ammonia (e.g., ammonium chloride and a coupling reagent) to form the final Niraparib molecule.[5]

Niraparib_Synthesis cluster_0 Amide Coupling Intermediate This compound CoupledProduct Coupled Ester Intermediate Intermediate->CoupledProduct HATU, DIPEA DMF IndazoleAcid 2H-Indazole-7-carboxylic acid IndazoleAcid->CoupledProduct HATU, DIPEA DMF Niraparib Niraparib CoupledProduct->Niraparib 1. LiOH, THF/H₂O 2. NH₄Cl, Coupling Reagent

Figure 2: Application of the intermediate in the synthesis of Niraparib.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Health Hazards: Aromatic amines can be toxic and may cause skin and eye irritation. Piperidine derivatives can also be harmful if inhaled or ingested. Avoid inhalation of dust and contact with skin and eyes.[7][8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined synthetic route and versatile functional groups make it an invaluable building block for the construction of complex drug molecules like Niraparib. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively synthesize, characterize, and utilize this key intermediate in their drug discovery and development endeavors. Adherence to the outlined procedures and safety guidelines will ensure the successful and safe application of this compound in the laboratory.

References

  • Mohd. Maidin, S. R., Abdul Rahim, A. S., Abdul Hamid, A., & Osman, H. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673.
  • Chemsafety. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(96), 53793-53801.
  • Verma, D. K., & Mahto, M. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, April 6). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Retrieved from [Link]

  • IRBM. (2022, February 21). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • PubChem. (n.d.). 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020, December 12). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2496.
  • Simonov, P. A., et al. (2014). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts.
  • Google Patents. (n.d.). Method for the hydrogenation of aromatic nitro compounds.
  • Sadu, A. K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • CONICET. (n.d.). PHOTOINDUCED INTRAMOLECULAR C–N COUPLING FOR THE SYNTHESIS OF AZOLO[3][10][11]BENZOTHIADIAZINES DERIVATIVES. Retrieved from [Link]

  • HETEROCYCLES. (2020, April 10). b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]. Retrieved from [Link]

Sources

Formulation of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate for Laboratory Use: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the formulation, handling, and analytical protocols for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate (C₁₅H₂₂N₂O₂; MW: 262.35 g/mol ), a lipophilic aromatic amine of interest in contemporary drug discovery and chemical biology research. Addressing the compound's poor aqueous solubility, this document provides systematic, field-proven methodologies for its preparation as a stock solution in dimethyl sulfoxide (DMSO) and subsequent dilution for use in a variety of laboratory settings, particularly in vitro cellular and biochemical assays. Furthermore, this guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of the compound. Safety precautions and proper handling procedures for this class of chemical are also detailed to ensure user safety and experimental integrity.

Introduction: Understanding the Molecule

This compound is a substituted benzoate ester featuring a primary aromatic amine and a tertiary amine within the 4-methyl-1-piperidinyl moiety. Its chemical structure, characterized by a calculated LogP of approximately 3.328, suggests significant lipophilicity and, consequently, poor solubility in aqueous media. This presents a common challenge for researchers aiming to evaluate its biological activity in aqueous experimental systems. The primary objective of this guide is to provide a robust framework for the effective solubilization and subsequent application of this compound in a laboratory environment, ensuring both accurate results and user safety.

The presence of the aromatic amine and the piperidinyl group are key structural features that influence the molecule's chemical behavior and potential biological interactions. Aromatic amines are known to be susceptible to oxidation, which can be catalyzed by light and heat, necessitating careful storage and handling. The piperidine ring, a common scaffold in many pharmaceuticals, contributes to the compound's overall basicity and lipophilicity.

Physicochemical Properties & Stability

A thorough understanding of the physicochemical properties of this compound is paramount for its effective formulation and use. While experimental data for this specific molecule is not widely available, we can infer its properties based on its structural analogs, such as ethyl aminobenzoates.

PropertyEstimated/Inferred ValueSignificance for Formulation
Molecular Formula C₁₅H₂₂N₂O₂Essential for calculating molarity and preparing solutions of precise concentrations.
Molecular Weight 262.35 g/mol Crucial for accurate weighing and solution preparation.
Appearance Likely a crystalline solid, ranging from white to off-white or yellowish powder.Visual inspection can be a preliminary indicator of purity. Color changes may suggest degradation.
Melting Point Estimated to be in the range of 80-100 °C, similar to related aminobenzoate esters. For example, Ethyl 4-aminobenzoate has a melting point of 88-92 °C.[1][2][3]A sharp melting point range is indicative of high purity. A broad or depressed melting point may suggest the presence of impurities.
Solubility Aqueous: Very slightly soluble to practically insoluble. Organic: Freely soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and other common organic solvents.[1]The high lipophilicity (calculated LogP ≈ 3.328) dictates the need for an organic solvent to prepare a stock solution. DMSO is the recommended solvent for biological applications due to its high solubilizing power and miscibility with aqueous media.[4]
pKa (predicted) Two potential pKa values are predicted: one for the aromatic amine (around 3-4) and one for the piperidinyl nitrogen (around 8-9).The basicity of the piperidinyl nitrogen will influence its protonation state at physiological pH, which can affect its interaction with biological targets and its solubility. The weakly basic aromatic amine is less likely to be protonated.
Stability Aromatic amines are susceptible to oxidation upon exposure to air and light, potentially leading to discoloration and degradation. The compound is expected to be stable when stored as a solid in a cool, dark, and dry place. Solutions in DMSO should also be stored protected from light and at low temperatures to minimize degradation.[5]Proper storage is critical to maintain the integrity of the compound. Stock solutions should be prepared fresh or stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Workflow for Formulation and Laboratory Use

The following diagram illustrates the overall workflow for the preparation and use of this compound in a typical laboratory setting.

Formulation_Workflow Workflow for Laboratory Use of this compound cluster_Prep Preparation cluster_QC Quality Control cluster_App Application A Weighing of Compound B Dissolution in DMSO to prepare stock solution A->B Accurate Mass C Storage of Stock Solution (-20°C or -80°C) B->C Aliquoted for stability D HPLC Analysis for Purity and Concentration B->D Verification E Serial Dilution in Aqueous Assay Buffer C->E Thaw aliquot F Introduction to In Vitro Assay System E->F Final concentration

Caption: Workflow for the preparation and application of the compound.

Detailed Protocols

Preparation of a 10 mM DMSO Stock Solution

The use of a high-concentration stock solution in DMSO is the standard and recommended method for introducing poorly water-soluble compounds into aqueous assay systems.[4][6]

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[4] Preparing a concentrated stock allows for the addition of a minimal volume of the organic solvent to the final aqueous assay medium, thereby minimizing potential solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[6]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Protocol:

  • Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 262.35 g/mol * 1000 mg/g

    • Example: For 1 mL of a 10 mM stock solution, weigh out 2.62 mg of the compound.

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound onto weighing paper and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7]

  • Storage:

    • For short-term storage (up to one month), the stock solution can be stored at -20°C.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

    • Protect the stock solution from light by using amber vials or wrapping clear vials in aluminum foil.

Preparation of Working Solutions for In Vitro Assays

Rationale: A stepwise dilution of the DMSO stock solution into the aqueous assay buffer is crucial to prevent precipitation of the lipophilic compound.[6] Rapidly changing the solvent environment from 100% DMSO to a predominantly aqueous medium can cause the compound to crash out of solution, leading to inaccurate and non-reproducible experimental results.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous assay buffer or cell culture medium (pre-warmed if for cell-based assays)

  • Sterile polypropylene tubes and pipette tips

Protocol:

  • Thaw Stock Solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the assay buffer. For example, dilute the 10 mM stock 1:10 in the assay buffer to create a 1 mM solution with 10% DMSO.

  • Final Dilution: Perform serial dilutions from the intermediate or stock solution to achieve the desired final concentrations for your experiment.

    • Ensure that the final concentration of DMSO in the assay is consistent across all experimental conditions, including the vehicle control.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 999 µL of the assay buffer. The final DMSO concentration will be 0.1%.

  • Mixing: After each dilution step, mix the solution thoroughly by gentle vortexing or inversion.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.[7]

Quality Control: HPLC Analysis

A validated HPLC method is essential for confirming the purity of the starting material and the concentration of the prepared stock solution. The following method is a starting point and may require optimization for your specific instrumentation and requirements.

Rationale: Reversed-phase HPLC is a standard and reliable technique for the analysis of small organic molecules.[8] The aromatic nature of this compound allows for straightforward detection using a UV detector. A C18 column is suitable for retaining this lipophilic compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient Start with a gradient of 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. This is a starting point and should be optimized.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at 254 nm or a wavelength determined by a UV scan of the compound.

Sample Preparation:

  • Purity Assessment: Prepare a solution of the solid compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Stock Solution Verification: Dilute the 10 mM DMSO stock solution in the mobile phase to a final concentration within the linear range of the assay (e.g., 10-100 µM).

Data Analysis:

  • Purity: The purity of the compound can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Concentration: A calibration curve should be generated using accurately prepared standards of known concentrations. The concentration of the stock solution can then be determined by interpolating its peak area from the calibration curve.

Safety and Handling

Rationale: this compound contains structural motifs (aromatic amine, piperidine derivative) that require specific safety precautions. Adherence to these guidelines is essential to minimize risk to laboratory personnel.[9][10][11]

6.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[10]

  • Body Protection: A lab coat is mandatory.

6.2. Engineering Controls:

  • All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][12]

  • Ensure that an eyewash station and safety shower are readily accessible.[13]

6.3. Handling Procedures:

  • Avoid generating dust when handling the solid material.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[12]

  • Do not ingest. If swallowed, seek immediate medical attention.[12]

  • Wash hands thoroughly after handling.[13]

6.4. Storage:

  • Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • Store DMSO stock solutions as described in section 4.1.

6.5. Disposal:

  • Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

The successful use of this compound in a laboratory setting is contingent upon the proper understanding and management of its physicochemical properties, particularly its poor aqueous solubility. The protocols outlined in this guide provide a comprehensive framework for the preparation of stable, usable solutions of this compound, as well as methods for its quality control and safe handling. By adhering to these guidelines, researchers can ensure the generation of reliable and reproducible data in their investigations.

References

  • Penta chemicals. (2024, May 7).
  • Benchchem. (2025).
  • Bridges Lab Protocols. (2018, June 1).
  • Benchchem. (n.d.).
  • Alpha Chemika. (n.d.).
  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Jubilant Life Sciences Limited. (n.d.).
  • Fisher Scientific. (n.d.).
  • MCE. (n.d.). Compound Handling Instructions.
  • Benchchem. (n.d.).
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1.
  • PubChem. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • Flinn Scientific. (2015, January 20).
  • Chem-Impex. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzoate Pharmaceutical Secondary Standard CRM.
  • ResearchGate. (2025, August 10). Solubility of Ethyl p -Aminobenzoate in Six Alcohols within (283.15 to 327.15) K.
  • PubMed. (2011, November 25).
  • Official Monographs for Part I / Ethyl Aminobenzo
  • MDPI. (2025, July 23).
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (n.d.).

Sources

Application Note: Advanced Cytotoxicity Profiling for Piperidine-Scaffold Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity assays for piperidine-containing research compounds Content Type: Application Note and Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Toxicologists

Introduction: The Piperidine Paradox in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs including fentanyl, paroxetine, and ritalin derivatives. Its structural ubiquity stems from its ability to modulate solubility and facilitate hydrogen bonding within receptor pockets.[1]

However, this scaffold introduces a specific toxicological liability: Lysosomotropism .

Piperidine derivatives are typically lipophilic weak bases (pKa ~8–11). This physicochemical profile allows them to permeate cell membranes passively but predisposes them to sequestration within acidic organelles (lysosomes/endosomes). Once inside the acidic lumen (pH ~4.5–5.0), the basic nitrogen becomes protonated, trapping the compound. This accumulation can lead to Drug-Induced Phospholipidosis (DIPL) , vacuolar swelling, and eventual cell death, often mimicking or masking true target-mediated cytotoxicity.

This guide outlines a multi-parametric screening strategy designed specifically to distinguish between non-specific lysosomal toxicity and genuine pharmacological cytotoxicity in piperidine research compounds.

Strategic Assay Selection

Standard colorimetric assays (e.g., MTT) are often insufficient for piperidines due to potential chemical interference and their inability to detect sub-lethal lysosomal stress. A tiered approach is required.

Comparative Assay Matrix
Assay TypeTarget MarkerPiperidine SuitabilityCritical Limitation
MTT/MTS Mitochondrial DehydrogenaseLow Reductive interference by secondary amines; metabolic shifts may mask toxicity.
ATP (Luminesc.) Cellular ATP ContentHigh High sensitivity; less interference; does not distinguish cytostatic vs. cytotoxic.
LDH Release Membrane IntegrityMedium Detects late-stage necrosis only; misses early apoptotic or lysosomal events.
HCS (LipidTox) Phospholipid AccumulationCritical Essential for detecting DIPL (a hallmark of piperidine toxicity).
LysoTracker Lysosomal pH/VolumeHigh Direct measure of lysosomal trapping (lysosomotropism).

Visual Workflow: Screening Logic

The following decision tree illustrates the recommended workflow for evaluating piperidine compounds, prioritizing the exclusion of lysosomal artifacts early in the pipeline.

PiperidineScreeningWorkflow Start Compound Library (Piperidine Scaffold) PhysChem In Silico Filter (LogP > 2 & pKa > 8?) Start->PhysChem Tier1 Tier 1: General Viability (ATP Assay + Cell-Free Control) PhysChem->Tier1 High Risk Profile Decision1 Viability Reduced? Tier1->Decision1 Tier2 Tier 2: Lysosomal Health Panel (LysoTracker + LipidTox) Decision1->Tier2 Yes (IC50 < 10µM) Tier3 Tier 3: Mechanism of Action (Caspase 3/7 + LDH) Decision1->Tier3 No (Non-toxic) Tier2->Tier3 Confirm DIPL vs. Apoptosis DIPL Outcome: Phospholipidosis (Structural Toxicity) Tier2->DIPL High Lipid Accumulation Target Outcome: Target-Mediated Cytotoxicity Tier3->Target Caspase Activation

Caption: Tiered screening workflow prioritizing the detection of lysosomotropism (Tier 2) for lipophilic basic amines.

Protocol 1: Metabolic Competence (ATP Assay)

Objective: Determine the IC50 of the compound using a method resistant to amine-based interference. Why ATP? Tetrazolium salts (MTT) can be non-enzymatically reduced by certain basic amines or associated impurities, leading to false "viable" signals. ATP bioluminescence avoids this chemistry.

Materials
  • Cell Line: HepG2 (liver model) or H9c2 (cardiac model) are standard for toxicity.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase system.

  • Control: 10% DMSO (Lysis control), Staurosporine (Apoptosis control).

Step-by-Step Methodology
  • Seeding: Plate cells in opaque-walled 96-well plates (5,000–10,000 cells/well). Incubate for 24h at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve piperidine compounds in DMSO.

    • Critical Step: Prepare a "No-Cell Control" plate containing medium + compound (at highest concentration) without cells. This checks for quenching of the luciferase signal by the compound itself.

  • Treatment: Serial dilute compounds (1:3 dilution, 8 points) in culture medium. Treat cells for 24h or 48h.

  • Assay Execution:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add ATP reagent (1:1 ratio with medium volume, typically 100 µL).

    • Orbitally shake for 2 min to induce cell lysis.

    • Incubate 10 min at RT to stabilize signal.

  • Readout: Measure Luminescence (integration time: 0.5–1.0 sec).

Data Validation: If the "No-Cell Control" shows <80% signal of the vehicle blank, the compound interferes with the luciferase enzyme. Switch to LDH assay.

Protocol 2: High-Content Screening for Phospholipidosis (HCS)

Objective: Detect drug-induced phospholipidosis (DIPL), a specific liability for piperidines. Mechanism: Cationic amphiphilic drugs (CADs) inhibit lysosomal phospholipases, causing accumulation of phospholipids.[2][3][4][5]

Materials
  • Probe: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen) or NBD-PE.

  • Nuclear Stain: Hoechst 33342.

  • Positive Control: Amiodarone (10 µM) or Chloroquine (20 µM).

Step-by-Step Methodology
  • Seeding: Plate cells in clear-bottom, black 96-well imaging plates.

  • Co-Incubation:

    • Add test compounds.

    • Simultaneously add LipidTOX Red reagent (diluted 1:1000 or as per lot instructions) to the medium.

    • Note: Unlike many stains, LipidTOX is added during the treatment period (24h–48h) to monitor accumulation kinetics.

  • Fixation (Optional but recommended):

    • Wash with PBS.[6]

    • Fix with 4% paraformaldehyde for 15 min.

    • Stain nuclei with Hoechst 33342 (1 µg/mL) for 10 min.

  • Imaging:

    • Use an HCS reader (e.g., CellInsight, Operetta) or Confocal Microscope.

    • Channel 1 (Nuclei): Excitation 350 nm / Emission 461 nm.

    • Channel 2 (Phospholipids): Excitation 595 nm / Emission 615 nm.

  • Analysis: Calculate the Mean Spot Intensity per cell in the cytoplasmic region.

Scientific Rationale: The Lysosomal Trapping Mechanism

Understanding why this happens is crucial for data interpretation. The diagram below details the protonation trap mechanism specific to the piperidine nitrogen.

LysosomalTrapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Neutral Piperidine-R (Neutral) Drug_Protonated Piperidine-R-H+ (Cationic) Drug_Neutral->Drug_Protonated Passive Diffusion Crosses Membrane Accumulation Accumulation & Swelling Drug_Protonated->Accumulation 100-1000x Concentration Info pKa ~11 leads to >99.9% ionization at pH 4.5 Drug_Protonated->Info

Caption: Kinetic mechanism of lysosomotropism. The pH gradient drives the accumulation of the protonated piperidine species.

Data Interpretation & Troubleshooting

Calculating the Selectivity Index (SI)

To validate a compound as a viable drug lead, you must distinguish specific toxicity from general lysosomal stress.



  • SI < 2: Likely general toxicity driven by the piperidine scaffold (lysosomotropism).

  • SI > 10: Indicates specific pharmacological engagement.

Troubleshooting Common Issues
ObservationLikely CauseRemediation
High background in MTT Chemical reduction by amineSwitch to ATP or Resazurin (Alamar Blue) assays.
Vacuoles visible in microscopy Lysosomal swellingRun LipidTOX assay to confirm Phospholipidosis.
Steep Hill Slope (>2) Non-specific membrane disruptionPerform LDH release assay to check for necrosis.

References

  • Nadanaciva, S., et al. (2011).[3] Lysosomal Trapping (Lysosomotropism) Assay. Evotec Application Note. Retrieved from [Link]

  • Riss, T.L., et al. (2016). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. NIH PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 18: Drug-induced Phospholipidosis - Mechanisms and Screening. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for aminobenzoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Aminobenzoate Esterification

Status: Operational | Tier: Level 3 (Advanced Research Support)

Welcome to the Technical Support Center

You are accessing the specialized support module for Aminobenzoate Esterification . This guide addresses the unique challenges of esterifying aminobenzoic acids (e.g., PABA, Anthranilic acid), where the presence of both amino (


) and carboxylic acid (

) groups creates competing nucleophilic pathways and zwitterionic solubility issues.

Part 1: Method Selection & Strategy

Before beginning your synthesis, select the protocol that matches your substrate's steric profile and your available equipment. The choice of catalyst is the single biggest determinant of yield.

Decision Matrix: Catalyst Selection

Use the following logic flow to determine the optimal synthetic route.

MethodSelection Start Start: Analyze Substrate Sterics Is the -NH2 group Ortho to the -COOH? (e.g., Anthranilic Acid) Start->Sterics Scale Scale of Reaction Sterics->Scale No (Para/Meta) MethodA Method A: Thionyl Chloride (SOCl2) (In-situ Acid Chloride) Sterics->MethodA Yes (Steric Hindrance) Scale->MethodA Small/Med (<50g) High Yield Required MethodB Method B: H2SO4 Reflux (Classic Fischer) Scale->MethodB Large Scale (>100g) Cost Sensitive MethodC Method C: Coupling Agents (EDC/DCC) Scale->MethodC Acid Sensitive Substrate Note1 Best for driving equilibrium without Dean-Stark MethodA->Note1 Generates anhydrous HCl Note2 Equilibrium limited; Use Dean-Stark or Sieves MethodB->Note2 Requires water removal

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate sterics and reaction scale.

Part 2: Optimized Protocols

Protocol A: Thionyl Chloride ( ) Mediated Esterification

Recommended for: High value substrates, ortho-substituted acids, or when anhydrous conditions are strictly required.

The Mechanism:


 reacts with the alcohol to generate anhydrous 

in situ and consumes water produced during esterification, effectively driving the equilibrium to completion [1].

Reagents:

  • Aminobenzoic Acid (1.0 equiv)

  • Alcohol (Solvent/Reagent, excess, e.g., 10-20 equiv)

  • Thionyl Chloride (1.2 - 1.5 equiv)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a stir bar and addition funnel. Flush with

    
    .
    
  • Solvent Charge: Add the anhydrous alcohol to the RBF and cool to 0°C (ice bath).

  • Activation: Dropwise add

    
     to the cold alcohol. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ). Stir for 30 mins to generate the
    
    
    -alcohol solution.
  • Addition: Add the solid aminobenzoic acid in portions.

    • Note: The amine will protonate immediately, protecting it from acting as a nucleophile.

  • Reflux: Heat to reflux.[1][2] Monitor by TLC.

    • Time: Para-isomers: 2-4 hours. Ortho-isomers: 6-12 hours [2].

  • Workup: Evaporate excess alcohol/HCl. Neutralize residue with saturated

    
     to precipitate the free base ester.
    
Protocol B: Sulfuric Acid ( ) Catalyzed (Classic Fischer)

Recommended for: Large scale, simple substrates (e.g., Benzocaine synthesis).

Step-by-Step:

  • Mix: Combine Aminobenzoic acid and Alcohol (excess).

  • Catalyst: Add conc.

    
     (0.5 - 1.0 equiv).
    
    • Critical: You need more than catalytic amounts because the amine group acts as a "proton sink," forming the ammonium salt initially [3].

  • Reflux: Boil under reflux.

    • Optimization: For yields >60%, use a Dean-Stark trap (if alcohol is immiscible with water) or add Molecular Sieves (3Å) to the reaction pot to sequester water.

Part 3: Troubleshooting & FAQs

Category 1: Low Yield & Conversion[3]

Q: My reaction stalls at 60% conversion. Adding more acid catalyst doesn't help. Why? A: You have hit the Fischer equilibrium limit.

  • The Cause: Water accumulation is hydrolyzing your ester back to the acid.

  • The Fix:

    • Switch to Protocol A (

      
      ):  This reagent chemically consumes water.
      
    • Sieves: Add activated 3Å molecular sieves directly to the reflux.

    • Co-solvent: If using methanol/ethanol, add toluene and use a Dean-Stark trap to azeotropically remove water (ternary azeotrope).

Q: Why do I need so much acid catalyst? Standard esterifications only use 5-10 mol%. A: Aminobenzoates are "catalyst poisons" due to the basic amine.

  • The Science: The amine group (

    
    ) protonates before the carbonyl oxygen. You must add enough acid to protonate 100% of the amine sites  plus an excess to catalyze the carbonyl activation. If you use 10 mol% acid, it is instantly sequestered by the amine, leaving no free proton for catalysis [3].
    
Category 2: Impurity Profile

Q: My product is dark brown/black "tar" instead of a white solid. A: This is due to oxidative polymerization of the aniline ring.

  • The Cause: Electron-rich aniline rings are susceptible to oxidation by air at high temperatures.

  • The Fix:

    • Inert Atmosphere: Strictly run the reflux under Nitrogen or Argon.

    • Purification: Dissolve the crude dark solid in dilute acid (

      
      ), add activated charcoal, heat briefly, filter through Celite, then neutralize with base to re-precipitate the clean product.
      

Q: Am I forming the Amide instead of the Ester? A: Unlikely under acidic conditions.

  • Reasoning: In acidic media, the amine is protonated (

    
    ). The ammonium group is non-nucleophilic , preventing it from attacking the carbonyl of another molecule. Amide formation generally requires basic or neutral conditions [4].
    

Part 4: Workup & Purification Logic

Isolation of aminobenzoates relies on the "pH Switch" technique. The product exists as a water-soluble salt at low pH and a water-insoluble precipitate at neutral/basic pH.

Purification Workflow

Workup ReactionMix Crude Reaction Mixture (Alcohol + Ester-Salt + Acid-Salt) Evap Rotary Evaporation (Remove excess Alcohol) ReactionMix->Evap Residue Acidic Residue (Oily/Solid) Evap->Residue WaterAdd Dissolve in Water Residue->WaterAdd Neutralize Neutralize with 10% Na2CO3 (Target pH 8-9) WaterAdd->Neutralize Precipitate Precipitate Forms? Neutralize->Precipitate Solid Yes: Vacuum Filtration (Wash with cold water) Precipitate->Solid Solid Product Liquid No: Extract with Ethyl Acetate Precipitate->Liquid Oily Product ImpurityCheck Check Purity (TLC/NMR) Unreacted Acid present? Solid->ImpurityCheck Liquid->ImpurityCheck Recryst Recrystallize (Ethanol/Water) ImpurityCheck->Recryst Clean BaseWash Wash Organic Layer with 1M NaOH ImpurityCheck->BaseWash Contains Acid

Figure 2: Workup procedure utilizing pH-dependent solubility to isolate the free amine ester.

Comparison of Workup Reagents
ReagentPurposeProsCons

(Sodium Carbonate)
NeutralizationGentle, controlled precipitation.Generates

foam; requires slow addition.

(Sodium Hydroxide)
NeutralizationFast, sharp endpoint.Risk of hydrolysis: High pH can saponify your ester back to acid.
Ethanol/Water RecrystallizationExcellent for Benzocaine/PABA esters.Yield loss if not cooled sufficiently.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. Link

  • BenchChem. (2025). Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification. Link

  • ResearchGate. (2019). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Link

  • LibreTexts. (2021). Fischer Esterification Mechanism and Kinetics. Link

For further assistance, please contact the Level 3 Synthesis Team with your specific NMR spectra and TLC data.

Sources

Technical Support Center: Stability and Degradation Studies of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. The information herein is synthesized from established chemical principles of its constituent functional groups to predict and address potential challenges in your experimental work.

I. Compound Overview and Inherent Stability Considerations

This compound is an aromatic ester containing a tertiary amine within a piperidine ring and a primary aromatic amine.[1] Its stability is influenced by these three key functional groups: the ethyl ester, the aromatic amino group, and the piperidinyl moiety. Each of these groups is susceptible to specific degradation pathways that must be considered when designing and troubleshooting stability studies.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC15H22N2O2
Molecular Weight262.347 g/mol
LogP3.328
Polar Surface Area55.56 Ų

(Data sourced from Benchchem[1])

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The ethyl ester bond is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-amino-4-(4-methyl-1-piperidinyl)benzoic acid and ethanol.[2][3]

  • Oxidation: The primary aromatic amine is prone to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities.[4][5][6][7] The tertiary amine on the piperidine ring can also be oxidized.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The piperidine ring, in particular, can be susceptible to photo-oxidation, potentially leading to ring-opening products.[8][9][10][11]

Q2: I am observing a rapid loss of the parent compound in my acidic stress condition (0.1N HCl). What is the likely cause and how can I mitigate this?

A2: Rapid degradation in acidic conditions is most likely due to the hydrolysis of the ethyl ester.[2][3] Acid-catalyzed hydrolysis is a reversible reaction, but in the presence of a large excess of water, the equilibrium is driven towards the carboxylic acid and alcohol products.[2][3][12]

  • Troubleshooting:

    • Milder Conditions: Consider using a lower concentration of acid or conducting the experiment at a lower temperature to slow down the reaction rate.

    • Aprotic Solvent: If appropriate for your analytical method, consider performing a preliminary study in an aprotic solvent with a controlled amount of water and acid to understand the kinetics better.

    • Time Points: Use shorter time points to capture the initial degradation profile before the parent compound is completely consumed.

Q3: My solution is turning yellow/brown during oxidative stress testing with hydrogen peroxide. What does this indicate?

A3: The formation of colored species during oxidative stress is a strong indicator of the oxidation of the aromatic amine. Aromatic amines can oxidize to form colored dimeric and polymeric products.[4][5]

  • Troubleshooting:

    • Concentration of Oxidant: Reduce the concentration of hydrogen peroxide.

    • Alternative Oxidants: Consider using other oxidizing agents like AIBN (azobisisobutyronitrile) which can provide a different oxidative stress pathway.

    • Antioxidants: For formulation development, this observation suggests that the inclusion of an antioxidant may be necessary.

Q4: I am having difficulty achieving separation of the parent compound from its degradants using reverse-phase HPLC. What are some potential solutions?

A4: The degradation products, such as the hydrolyzed carboxylic acid, will have significantly different polarities compared to the parent ester. This can sometimes lead to poor peak shape or co-elution.

  • Troubleshooting:

    • Gradient Optimization: A steeper gradient may be necessary to elute the more polar degradants in a reasonable time. Conversely, a shallower gradient at the beginning of the run can help resolve impurities that are structurally very similar to the parent compound.

    • pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of both the parent compound and its degradants, especially the carboxylic acid. Experiment with different pH values (e.g., using phosphate or acetate buffers) to optimize separation.

    • Alternative Column Chemistry: If standard C18 columns are not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

    • LC-MS/MS: Employing LC-MS/MS can aid in the identification of co-eluting peaks by their mass-to-charge ratio.[13][14]

III. Troubleshooting Guides for Specific Degradation Studies

A. Hydrolytic Degradation
  • Issue: No degradation is observed under mild acidic or basic conditions.

    • Explanation: The compound may be relatively stable to hydrolysis under these conditions.

    • Solution: Increase the strength of the acid or base, increase the temperature, or extend the duration of the study. It is recommended to reflux with 0.1N HCl or 0.1N NaOH at 60°C for 30 minutes as a starting point if milder conditions fail.[15]

  • Issue: The formation of multiple, unexpected peaks in the chromatogram.

    • Explanation: Besides the primary hydrolysis product, secondary degradation of the aromatic amine or piperidine ring may be occurring, especially at elevated temperatures.

    • Solution: Use milder conditions to favor the primary degradation pathway. Employ mass spectrometry to identify the unexpected products and propose a more detailed degradation map.

B. Oxidative Degradation
  • Issue: Inconsistent results between experiments.

    • Explanation: Oxidative reactions can be complex and sensitive to trace metals or other contaminants that can catalyze the reaction.

    • Solution: Ensure high purity of solvents and reagents. Use glassware that has been thoroughly cleaned and rinsed to remove any metal residues.

  • Issue: The mass balance is poor, with the sum of the parent peak and degradant peaks being significantly less than 100%.

    • Explanation: This can occur if some degradation products are not UV-active, are volatile, or are precipitating out of solution. Polymeric degradants may also not elute from the HPLC column.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with a UV detector. Analyze the sample by a different technique, such as NMR, to look for other species.

C. Photostability
  • Issue: The solid drug substance shows significant degradation, but the drug product in a formulation is stable.

    • Explanation: Excipients in the formulation may be providing a photoprotective effect.

    • Solution: This is a positive finding for the formulation. The inherent photostability of the drug substance should still be characterized, but the formulation provides a solution to this liability.

  • Issue: It is unclear if degradation is due to light or a combination of light and heat.

    • Explanation: Photostability chambers can generate heat.

    • Solution: A control sample, wrapped in aluminum foil to block light, should be placed in the photostability chamber alongside the exposed sample. This will allow for the differentiation of thermal degradation from photodegradation.

IV. Experimental Protocols and Workflows

A. Forced Degradation Experimental Workflow

This workflow provides a systematic approach to conducting forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[16][17]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B conditions) Prep->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradants (MS, NMR) Analysis->Characterization Method Develop Stability-Indicating Method Analysis->Method Pathway Elucidate Degradation Pathways Characterization->Pathway Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product 3-amino-4-(4-methyl-1-piperidinyl)benzoic acid Parent->Hydrolysis_Product Acid or Base Nitroso_Product Nitroso Derivative Parent->Nitroso_Product Oxidizing Agent Polymeric_Product Polymeric Products Parent->Polymeric_Product Oxidizing Agent Ring_Opened_Product Piperidine Ring-Opened Products Parent->Ring_Opened_Product UV Light Nitro_Product Nitro Derivative Nitroso_Product->Nitro_Product Further Oxidation

Caption: Predicted degradation pathways of the target molecule.

V. References

  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Available from:

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Int. J. Mol. Sci. 2023, 24(4), 3227. Available from: [Link]

  • Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. Chembiochem. 2023 Jan 17; 24(2): e202200541. Available from: [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]

  • Oxidation potential of different aliphatic and aromatic amines. ResearchGate. Available from: [Link]

  • Ester hydrolysis. Wikipedia. Available from: [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A 2024 128 (14), 2969-2983. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available from: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. Available from: [Link]

  • Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies. ResearchGate. Available from: [Link]

  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. PMC. Available from: [Link]

  • Benzoate Degradation Pathway. Eawag-BBD. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Overview of established degradation routes for benzoate that operate under oxic (A) or anoxic (B) conditions. ResearchGate. Available from: [Link]

  • Ethyl 3-Amino-4-methylbenzoate. PubChem. Available from: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi. Available from: [Link]

  • Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 355, 129618. Available from: [Link]

  • [(4E)-3-Ethyl-1-methyl-2,6-di-phenyl-piperidin-4-yl-idene]amino 3-methyl-benzoate. Acta Crystallogr Sect E Struct Rep Online. 2013 Sep 18;69(Pt 10):o1545. Available from: [Link]

Sources

Challenges in the structural characterization of complex benzocaine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Structural Characterization of Benzocaine Derivatives

Topic: Advanced Characterization & Troubleshooting for Complex Benzocaine Derivatives (Schiff Bases, Metal Complexes, and Glycodrugs). Role: Senior Application Scientist.

Welcome to the Technical Support Center

Current Status: Operational Scope: This guide addresses structural elucidation challenges for complex benzocaine derivatives , specifically focusing on N-substituted Schiff bases, azo-dye conjugates, and transition metal complexes (Zn, Co, Fe). Prerequisite: Users should have basic familiarity with


H-NMR, HPLC-MS, and XRD.

Module 1: NMR Anomalies in N-Substituted Derivatives

Issue: I am synthesizing a Benzocaine-Schiff base (e.g., with acetylacetone or salicylaldehyde), but my


H-NMR spectrum shows broad, missing, or doubled signals in the aromatic region.

Diagnosis: This is a common artifact in N-substituted benzocaine derivatives arising from two potential sources: Rotameric Exchange (restricted rotation around the C-N bond) or Paramagnetic Interference (if characterizing metal complexes).

Troubleshooting Protocol
  • Test for Rotamers (Dynamic NMR):

    • The Science: Bulky N-substitutions create steric hindrance, slowing rotation on the NMR timescale. This results in peak broadening or signal doubling (coalescence).

    • Action: Run the

      
      H-NMR experiment at elevated temperatures (
      
      
      
      ).
    • Validation: If peaks sharpen or coalesce into a single singlet/doublet, you are observing rotamers. If they remain distinct, you likely have a mixture of regioisomers or unreacted starting material.

  • Verify Metal Coordination (Paramagnetic Quenching):

    • The Science: If you are characterizing a Co(II) or Fe(III) complex of benzocaine, the unpaired electrons will cause extreme line broadening and chemical shift displacement (contact shifts), often making protons "disappear" from the standard 0–12 ppm window.

    • Action: Switch to FT-IR to confirm coordination.

    • Key Indicator: Look for the shift in the azomethine (

      
      ) or carbonyl (
      
      
      
      ) stretching frequencies.
      • Free Ligand:

        
        .
        
      • Metal Complex: Shift to lower frequency (

        
        ) indicates coordination via Nitrogen.
        

Data Table 1: Diagnostic IR Shifts for Benzocaine Metal Complexes

Functional GroupFree Benzocaine Derivative (

)
Zn(II)/Co(II) Complex (

)
Structural Insight



Unchanged = Ester NOT involved in binding.



Primary Binding Site. Red shift confirms N-coordination.


(Broad)
DisappearsDeprotonation/Coordination (if salicylaldehyde derivative).

Module 2: Stability & Impurity Profiling (LC-MS)

Issue: My LC-MS analysis of a stored benzocaine glycodrug shows an unknown impurity at


 with 

. Is this a synthesis byproduct?

Diagnosis: This is likely p-Aminobenzoic Acid (PABA) , resulting from the hydrolysis of the ester bond.[1] Benzocaine derivatives retain the labile ethyl ester moiety, which is susceptible to hydrolysis, especially if the derivative synthesis involved acidic/basic catalysis or if the final product is hygroscopic (common with glycodrugs).

Troubleshooting Protocol
  • Confirm Identity via Fragmentation (MS/MS):

    • Benzocaine Derivative (Parent): Look for the neutral loss of the derivative head-group, leaving the benzocaine core (

      
      ).
      
    • Impurity (

      
       138):  This corresponds to 
      
      
      
      of PABA.
    • Validation: Check for the loss of ethanol (

      
      ) from the parent. If the impurity cannot lose ethanol (because it is already the acid), it is PABA.
      
  • Differentiate Oxidative Degradation:

    • If

      
       (Benzocaine + 28) or similar shifts appear, suspect N-formylation  or N-oxidation, common in excipient-rich environments (e.g., reacting with formaldehyde traces in PEG or sugars).
      

Visualization: Degradation Logic Flow

BenzocaineDegradation Sample Unknown Impurity in Benzocaine Derivative CheckMass Check m/z (ESI+) Sample->CheckMass MZ138 m/z ≈ 138 CheckMass->MZ138 Loss of Ester MZ166 m/z ≈ 166 CheckMass->MZ166 Loss of Derivative Head MZ194 m/z ≈ 194 CheckMass->MZ194 +28 Da PABA Diagnosis: Hydrolysis (PABA) Cause: Moisture/pH extremes MZ138->PABA Benzo Diagnosis: Free Benzocaine Cause: Linker Cleavage MZ166->Benzo NForm Diagnosis: N-Formyl Derivative Cause: Oxidative Stress/Excipient Impurity MZ194->NForm

Figure 1: Decision logic for identifying common degradation products in benzocaine derivatives using Mass Spectrometry.

Module 3: Solid-State Characterization (Polymorphism)

Issue: My benzocaine derivative has inconsistent dissolution rates between batches. The NMR is identical, but the melting point varies by


.

Diagnosis: You are likely encountering Polymorphism .[2] Benzocaine itself has three polymorphs (Form I, II, III).[2][3][4] Derivatives, especially those with flexible linkers (like azo dyes), often exhibit similar behavior. Form II is stable at room temperature, while Form III is metastable and can convert during grinding or compression.

Troubleshooting Protocol
  • Non-Destructive Screening (PXRD):

    • Action: Perform Powder X-Ray Diffraction. Do not grind the sample heavily before analysis, as mechanical stress can induce a Form III

      
       Form II transition.
      
    • Key Signals (Benzocaine Reference):

      • Form II (Stable): Distinct peaks at

        
        .
        
      • Form III (Metastable): Distinct peaks at

        
        .
        
  • Thermal History Analysis (DSC):

    • Action: Run Differential Scanning Calorimetry at

      
      .
      
    • Observation: Look for a small endotherm before the main melting peak. This indicates a solid-solid transition (enantiotropic conversion) from a metastable form to the stable form.

Visualization: Polymorph Identification Workflow

PolymorphWorkflow Start Inconsistent Melting Point DSC Run DSC (Low Heat Rate) Start->DSC SinglePeak Single Sharp Endotherm DSC->SinglePeak DoublePeak Small Endotherm + Melt DSC->DoublePeak PureForm Pure Polymorph (Likely Form II) SinglePeak->PureForm MetaStable Metastable Form Present (Solid-Solid Transition) DoublePeak->MetaStable XRD Confirm with PXRD (Do NOT Grind) PureForm->XRD MetaStable->XRD Verify Crystal Lattice

Figure 2: Workflow for distinguishing pure polymorphs from metastable mixtures using Thermal Analysis and XRD.

FAQ: Frequently Asked Questions

Q1: Why does my benzocaine-metal complex precipitate out of DMSO? A: Benzocaine Schiff base complexes (especially Zn/Co) are often highly lipophilic and hydrophobic. While the ligand is soluble, the complex may aggregate.

  • Fix: Use a co-solvent system (DMSO:Ethanol 9:1) or slightly warm the solution. Ensure you are not seeing hydrolysis precipitation (check for PABA crystals).

Q2: Can I use UV-Vis to confirm the reaction completion? A: Yes. Free benzocaine has a


 around 

(

).
  • Indicator: Upon formation of an azo dye or Schiff base, you will see a significant bathochromic shift (Red Shift) into the visible region (

    
    ) due to extended conjugation. If the 
    
    
    
    peak persists with high intensity, the reaction is incomplete.

Q3: How do I remove unreacted benzocaine from my derivative without hydrolysis? A: Avoid acid washes. Benzocaine is a weak base (


), but its ester is acid-labile.
  • Protocol: Use column chromatography with a neutral stationary phase (Alumina) or recrystallization from ethanol/water mixtures. Avoid prolonged exposure to aqueous conditions at

    
     or 
    
    
    
    .

References

  • Polymorphism of Benzocaine: Paczkowska, M., et al. (2018).[2][3] "The Analysis of the Physicochemical Properties of Benzocaine Polymorphs." Molecules, 23(7), 1646. [Link]

  • Metal Complex Characterization: Al-Adilee, K. J., et al. (2024).[5][6] "Synthesis, characterization and analytical study of new azo ligand driven from benzocaine and its metal complexes." Journal of Kufa for Chemical Sciences. [Link]

  • Phase Diagrams & Stability: Gana, I., et al. (2013).[7] "Benzocaine polymorphism: Pressure-temperature phase diagram involving forms II and III." International Journal of Pharmaceutics, 456(2), 480-488. [Link]

  • Degradation Pathways (LC-MS): Köllmer, M., et al. (2013). "Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms." AAPS PharmSciTech, 14(4), 1333–1340. [Link]

Sources

Technical Support Center: Maximizing Yield in the Esterification of Substituted p-Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for increasing the yield in the esterification of substituted p-aminobenzoic acids. The inherent functionalities of these molecules present unique challenges, but with a clear understanding of the reaction dynamics and strategic protocol adjustments, high yields are readily achievable.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the esterification of substituted p-aminobenzoic acids.

Q1: My Fischer esterification of a substituted p-aminobenzoic acid is giving a low yield. What is the most likely reason?

A1: The primary reason for low yields in the Fischer esterification of p-aminobenzoic acids is the basicity of the amino group. The amino group gets protonated by the acid catalyst, which is essential for the esterification of the carboxylic acid. This consumption of the catalyst by the amino group reduces its effective concentration, thereby slowing down the reaction and leading to incomplete conversion.[1] For this reason, it is often necessary to use a stoichiometric amount of the acid catalyst rather than a catalytic amount.[1]

Q2: How do substituents on the aromatic ring affect the esterification reaction?

A2: Substituents on the aromatic ring can have a significant impact on the reactivity of the carboxylic acid group. Electron-withdrawing groups (e.g., nitro, halo groups) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This can potentially increase the reaction rate. Conversely, electron-donating groups (e.g., alkoxy, alkyl groups) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.

Q3: What are the common side reactions I should be aware of?

A3: Besides incomplete reaction, potential side reactions include:

  • N-acylation: Under certain conditions, especially with more reactive acylating agents, the amino group can be acylated by another molecule of the carboxylic acid, leading to amide formation.

  • Oxidation: The amino group can be susceptible to oxidation, especially if the reaction is run at high temperatures or in the presence of oxidizing agents. This can lead to colored impurities.[2]

  • Polymerization: In some cases, intermolecular reactions can lead to the formation of oligomers or polymers.

Q4: Is it necessary to protect the amino group before esterification?

A4: While not always necessary, protecting the amino group can significantly improve the yield and simplify purification.[3] By converting the amino group to a non-basic functional group (e.g., an amide or carbamate), the consumption of the acid catalyst is prevented, and side reactions involving the amino group are minimized.[3][] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxycarbonyl).[]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Problem 1: Low Conversion Despite Using Excess Alcohol and Extended Reaction Times in Fischer Esterification
Root Cause Analysis:

As established, the equilibrium nature of the Fischer esterification and the basicity of the amino group are the primary hurdles.[1] Simply extending the reaction time may not be sufficient to drive the reaction to completion if the equilibrium is unfavorable or the catalyst is deactivated.

Solutions:
  • Water Removal: The removal of water is crucial to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][5][6]

    • Dean-Stark Apparatus: This is a highly effective method for continuously removing water azeotropically.[5][6][7][8] Toluene is a common solvent for this purpose as it forms an azeotrope with water.[7]

  • Catalyst Choice and Stoichiometry:

    • Mineral Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[7][9]

    • Stoichiometry: For aminobenzoic acids, using at least a stoichiometric equivalent of the acid catalyst is often necessary to protonate the amino group and still have enough catalyst for the esterification.[1]

    • Heterogeneous Catalysts: Solid acid catalysts like zeolites, silica chloride, or macroporous polymeric acid catalysts can simplify workup and may be recycled.[10][11]

Experimental Protocol: Fischer Esterification with Dean-Stark Trap
  • To a round-bottom flask, add the substituted p-aminobenzoic acid (1.0 eq.), the alcohol (5-10 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (typically 0.1 eq., but may need to be increased for aminobenzoic acids).

  • Assemble the Dean-Stark apparatus with a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with the solvent.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Difficulty in Esterifying Sterically Hindered or Acid-Labile Substrates
Root Cause Analysis:

Steric hindrance around the carboxylic acid or the alcohol can make the nucleophilic attack in Fischer esterification difficult.[12] Acid-labile functional groups on the substrate may not be compatible with the strongly acidic conditions of the Fischer esterification.

Solutions:
  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13][14] It proceeds under mild, neutral conditions, making it suitable for acid-sensitive substrates.[12][13][14]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[15][16][17] It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16][17][18]

Experimental Protocol: Steglich Esterification
  • Dissolve the substituted p-aminobenzoic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 3: Product Purification is Complicated by Byproducts
Root Cause Analysis:

Incomplete reactions, side reactions, and byproducts from the reagents (e.g., dicyclohexylurea from DCC in Steglich esterification[19], triphenylphosphine oxide from the Mitsunobu reaction[20]) can co-elute with the desired product during chromatography or co-precipitate during recrystallization.

Solutions:
  • Workup Optimization:

    • Acid-Base Extraction: Utilize the basicity of the unreacted amino acid and the acidity of the unreacted carboxylic acid to separate them from the neutral ester product through a series of aqueous acid and base washes.

    • Filtration: In the case of Steglich esterification, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can be removed by filtration.[19]

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different solvent systems (eluent) for column chromatography to achieve better separation of the product from impurities.[2]

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using other stationary phases like alumina or reverse-phase silica.

  • Recrystallization:

    • Solvent Selection: Carefully choose a recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[2]

    • Decolorization: If the product is colored, adding activated carbon to the hot solution before filtration can help remove colored impurities.[2]

Data Presentation

Table 1: Comparison of Common Esterification Methods for Substituted p-Aminobenzoic Acids
MethodTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Reflux in excess alcohol with a strong acid catalyst (e.g., H₂SO₄, p-TsOH)[1][7]Inexpensive reagents, simple setup.Equilibrium reaction, requires harsh conditions, may not be suitable for sensitive substrates.
Steglich Esterification DCC, DMAP, aprotic solvent, room temperature[12][13]Mild conditions, high yields, suitable for acid-labile substrates.[12][13]DCC is a known allergen, byproduct (DCU) can be difficult to remove completely.[19]
Mitsunobu Reaction PPh₃, DEAD or DIAD, aprotic solvent, 0 °C to room temperature[15][18]Mild conditions, inversion of stereochemistry at the alcohol center.[15][16][17]Stoichiometric amounts of reagents are required, byproduct (triphenylphosphine oxide) can be difficult to remove.[20]

Visualizations

Diagram 1: General Workflow for Optimizing Esterification Yield

Esterification_Workflow Start Start: Low Yield in Esterification Assess_Method Assess Current Method (Fischer, Steglich, etc.) Start->Assess_Method Is_Fischer Is it Fischer Esterification? Assess_Method->Is_Fischer Water_Removal Implement Water Removal (Dean-Stark Trap) Is_Fischer->Water_Removal Yes Is_Sensitive Substrate Sterically Hindered or Acid-Labile? Is_Fischer->Is_Sensitive No Increase_Catalyst Increase Acid Catalyst Stoichiometry Water_Removal->Increase_Catalyst Protect_Amine Consider Amino Group Protection Increase_Catalyst->Protect_Amine Optimize_Workup Optimize Workup and Purification Protect_Amine->Optimize_Workup Use_Mild_Method Switch to Milder Method (Steglich or Mitsunobu) Is_Sensitive->Use_Mild_Method Yes Is_Sensitive->Optimize_Workup No Use_Mild_Method->Optimize_Workup End End: High Yield Achieved Optimize_Workup->End

Caption: A decision-making workflow for troubleshooting low yields in esterification.

Diagram 2: Key Factors Influencing Esterification Yield

Caption: Interplay of factors affecting the overall yield of esterification.

References

  • Dalla-Santa, O. (2019).
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 17757-17768.
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9934-10031.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (2024, February 12). Protecting group.
  • Stavber, S., & Jereb, M. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2225.
  • Wikipedia. (2023, December 9).
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • IGNOU. (n.d.). Unit 3: Peptides and Proteins.
  • Wikipedia. (2023, December 11).
  • Scoilnet. (n.d.).
  • Research Trend. (n.d.).
  • ResearchGate. (n.d.).
  • OperaChem. (2024, January 5).
  • American Society for Microbiology. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • chemeurope.com. (n.d.).
  • PMC. (2023, December 9).
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • University of Wisconsin-Madison. (n.d.).
  • Organic-Synthesis.com. (n.d.). Mitsunobu reaction.
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Chemistry LibreTexts. (2021, August 16).
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Scribd. (n.d.).
  • PMC. (n.d.). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction.
  • University of California, Irvine. (2011, May 10). Experiment 3.
  • Royal Society of Chemistry. (2026, January 9).
  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.
  • BenchChem. (n.d.).
  • Scholars Research Library. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.).
  • Prezi. (n.d.). Synthesis of Benzocaine.
  • Google Patents. (n.d.).

Sources

Validation & Comparative

Spectroscopic data for validating Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate structure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals[1][2]

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis, Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate (CAS: 1220019-45-3 / Alchem Cat: Z-50206) represents a critical scaffold, often utilized in the development of kinase inhibitors and anti-infectives.[1][2]

This guide moves beyond basic characterization.[1][2][3] It provides a comparative spectroscopic analysis designed to distinguish the target molecule from its most deceptive impostors: its regioisomers (positional isomers) and its hydrolysis degradation products .[2] As a Senior Application Scientist, I present a self-validating protocol relying on NMR, MS, and IR data to ensure structural integrity before downstream application.

Part 1: The Spectroscopic Fingerprint

To validate this structure, one must confirm three distinct moieties: the ethyl benzoate core , the 3-amino substituent , and the 4-(4-methyl-1-piperidinyl) tail .[1][2]

1.1 High-Resolution Mass Spectrometry (HRMS)

The first line of defense is mass accuracy.[1][2] The presence of the piperidine nitrogen and the aniline nitrogen creates a specific fragmentation pattern.[1][2]

ParameterTarget ValueDiagnostic Interpretation
Formula C₁₅H₂₂N₂O₂Confirms elemental composition.[1][2]
Exact Mass 262.1681 DaMonoisotopic mass.[1][2]
[M+H]⁺ 263.1754 DaProtonated molecular ion (ESI+).[2]
Key Fragment ~164 DaLoss of the methyl-piperidine ring (C₆H₁₂N), leaving the amino-benzoate core.[1][2]
1.2 Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum in CDCl₃ is the definitive method for ruling out regioisomers.[2] The coupling pattern in the aromatic region is non-negotiable.[1][2]

Table 1: ¹H NMR Diagnostic Signals (400 MHz, CDCl₃)

MoietyShift (δ ppm)MultiplicityIntegrationStructural Causality
Aromatic H-2 7.35 - 7.45Doublet (d, J~2.0 Hz)1HCritical: Meta-coupling to H-6; deshielded by ester, shielded by ortho-NH₂.[1][2]
Aromatic H-6 7.45 - 7.55Doublet of Doublets (dd)1HOrtho-coupling to H-5 (J~8.5 Hz) and meta to H-2.[1][2]
Aromatic H-5 6.90 - 7.00Doublet (d, J~8.5 Hz)1HUpfield shift due to the electron-donating piperidine nitrogen at the 4-position.[1][2]
NH₂ 3.80 - 4.20Broad Singlet (br s)2HExchangeable protons; confirms the primary amine.[1][2]
Piperidine N-CH₂ 3.00 - 3.40Multiplet (m)4HDeshielded protons adjacent to the nitrogen.[1][2]
Ester -CH₂- 4.30 - 4.35Quartet (q)2HCharacteristic ethyl ester signal.[1][2]
Piperidine -CH₃ 0.90 - 1.00Doublet (d)3HConfirms the 4-methyl substitution on the piperidine ring.[1][2]

Expert Insight: If H-5 appears as a singlet or lacks the strong ortho-coupling (~8.5 Hz), you likely have the 2-amino or 3-piperidine regioisomer.[1][2] The H-5/H-6 coupling is the "heartbeat" of this 3,4-disubstituted system.[1][2]

Part 2: Comparative Analysis (Alternatives & Impurities)

In synthesis, "purity" is relative to the specific impurities present.[1][2] The two most common failures in this workflow are Regioisomerism (wrong substitution pattern) and Hydrolysis (ester breakdown).[2]

Scenario A: Target vs. Regioisomer (Ethyl 4-amino-3-(4-methyl-1-piperidinyl)benzoate)

This isomer occurs if the nucleophilic aromatic substitution proceeds at the wrong fluoride/chloride position during precursor synthesis.[1][2]

  • Differentiation:

    • Target: H-5 is ortho to the piperidine group.[1][2]

    • Isomer: H-5 is ortho to the amino group.[1][2]

    • Data: The chemical shift of H-5 in the target is typically downfield compared to the isomer, because the piperidine nitrogen is a bulky, slightly less effective donor than the primary NH₂ due to steric twist, though both are donors.

    • NOE (Nuclear Overhauser Effect): In the Target , irradiating the Piperidine N-CH₂ protons will show an NOE enhancement of the H-5 aromatic proton.[2] In the Isomer , it would enhance H-2 .[1][2]

Scenario B: Target vs. Hydrolysis Product (The Free Acid)

Storage in humid conditions or wet solvents leads to the "Des-ethyl" impurity.[1][2]

  • Differentiation:

    • IR Spectrum: The Target shows a sharp Ester C=O stretch at ~1710 cm⁻¹ .[1][2] The Acid impurity shows a broader Carboxylic Acid C=O band at ~1680 cm⁻¹ and a very broad O-H stretch spanning 2500–3000 cm⁻¹.[1][2]

    • ¹H NMR: Disappearance of the quartet at 4.3 ppm and triplet at 1.3 ppm.[1][2]

Part 3: Validated Experimental Workflow

This protocol outlines the synthesis and purification logic to ensure the isolation of the correct structure.

Step 1: Nucleophilic Aromatic Substitution (SnAr)
  • Reagents: Ethyl 3-nitro-4-fluorobenzoate + 4-methylpiperidine + K₂CO₃.[1][2]

  • Solvent: DMF or DMSO (Polar aprotic is essential).[2]

  • Temp: 80°C.

  • Logic: The fluorine at position 4 is activated by the ortho-nitro and para-ester groups.[1][2] The 4-methylpiperidine attacks here.[1][2][4][5]

    • Checkpoint: Monitor TLC.[1][2][6][7] The product (nitro-intermediate) is yellow/orange.[1][2]

Step 2: Nitro Reduction
  • Reagents: H₂/Pd-C or Fe/NH₄Cl.[1][2]

  • Solvent: Ethanol/EtOAc.[1][2][8]

  • Logic: Reduces the 3-nitro group to the 3-amino group.[1][2]

    • Critical: Avoid acidic conditions to prevent ester hydrolysis.[1][2]

Step 3: Purification & QC
  • Method: Column Chromatography (Hexane:EtOAc).[2][7]

  • QC: Run ¹H NMR immediately. Look for the H-5 doublet .

Visualization: Structural Validation Logic

ValidationWorkflow Start Crude Product TLC TLC Screening (Rf Comparison) Start->TLC Isolation Column Chromatography TLC->Isolation Major Spot NMR 1H NMR Analysis Isolation->NMR Decision Check Aromatic Region NMR->Decision Pass Target Confirmed: This compound Decision->Pass H-5 (d, J~8.5Hz) + Ethyl Signals Fail_Regio FAIL: Regioisomer (Coupling Pattern Mismatch) Decision->Fail_Regio H-5 Singlet or Wrong Coupling Fail_Hydro FAIL: Hydrolysis (Missing Ethyl Signals) Decision->Fail_Hydro No Quartet at 4.3 ppm

Figure 1: Decision tree for validating the structural integrity of the target benzoate derivative.

Part 4: Mechanistic Signaling (NOE Correlations)

To definitively prove the position of the piperidine ring relative to the amino group without X-ray crystallography, NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard.

NOE_Pathway cluster_legend Interpretation Pip_NCH2 Piperidine N-CH2 (3.0-3.4 ppm) Ar_H5 Aromatic H-5 (Ortho to Piperidine) Pip_NCH2->Ar_H5 Strong NOE (Spatial Proximity) Ar_H3 Amino Group (NH2) (No NOE to Piperidine) Pip_NCH2->Ar_H3 Weak/No NOE Note If Piperidine was at Pos 3, NOE would be seen at H-2 and H-4.

Figure 2: Expected NOE correlations. The proximity of the piperidine ring protons to the aromatic H-5 proton confirms the 4-position substitution.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate (Analog Reference).[1][2] Retrieved February 18, 2026.[2] [Link]

  • Royal Society of Chemistry. Supporting Information: NMR Spectral Data of Amino Carbonylation Products (General Benzoate Ester Shifts). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Aminobenzoate Local Anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher and drug development professional, understanding the nuanced relationship between a molecule's structure and its pharmacological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminobenzoate local anesthetics, a class of drugs pivotal in pain management. By dissecting the core components of these molecules, we will explore how subtle modifications can profoundly impact potency, duration of action, and toxicity. This guide will objectively compare key aminobenzoate local anesthetics, supported by experimental data and detailed protocols for their evaluation.

I. The Molecular Architecture of Local Anesthesia

Aminobenzoate local anesthetics, and indeed most local anesthetics, share a common three-part structure: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amino terminus.[1][2] This amphiphilic nature is crucial for their mechanism of action, which involves traversing the lipid-rich nerve membrane to reach their target: the voltage-gated sodium channels on the intracellular side.[3][4] By binding to these channels, local anesthetics block the influx of sodium ions, thereby preventing the depolarization necessary for the propagation of a nerve impulse.[5][6]

The unionized, lipophilic form of the anesthetic is what allows it to cross the nerve membrane, while the ionized, hydrophilic form is responsible for binding to the sodium channel.[3][4] This dynamic equilibrium is governed by the anesthetic's pKa and the pH of the surrounding tissue.[4][7]

Here, we will focus on the aminobenzoate subclass, which is characterized by an ester linkage in the intermediate chain.[8]

Caption: Core components of an aminobenzoate local anesthetic and their influence on pharmacological properties.

II. The Influence of Molecular Moieties on Anesthetic Activity

The lipophilic character of the aromatic ring is a primary determinant of a local anesthetic's potency.[6][8] Increased lipid solubility facilitates the passage of the drug across the nerve membrane, leading to a higher concentration at the site of action.[5][7] This is evident when comparing different aminobenzoate anesthetics.

  • Substitution: The addition of electron-donating groups, such as alkoxy, amino, or alkylamino groups, to the para or ortho positions of the aromatic ring generally enhances potency.[9] These substitutions can increase the electron density of the carbonyl oxygen, which may improve receptor binding.[9] For example, tetracaine, with its butylamino group at the para-position, is significantly more potent than procaine, which has an unsubstituted amino group.[10]

  • Ester Linkage: Aminobenzoate local anesthetics are metabolized by plasma pseudocholinesterases.[5] This hydrolysis is relatively rapid, resulting in a shorter duration of action compared to their amide counterparts, which are metabolized more slowly in the liver.[6] The susceptibility of the ester bond to hydrolysis also makes these compounds less stable in solution.[5]

  • Chain Length: Increasing the length of the intermediate chain can lead to increased potency and toxicity.[6][9]

The hydrophilic amino terminus, typically a tertiary amine, is essential for the water solubility of the molecule and its ability to exist in an ionized state.[6][9]

  • Ionization and Onset: The pKa of the amino group determines the proportion of ionized and unionized forms at a given pH.[4] A lower pKa, closer to the physiological pH of 7.4, means a larger fraction of the drug will be in the unionized, lipid-soluble form, leading to a faster onset of action.[13]

  • Protein Binding and Duration: The structure of the amino group also influences the anesthetic's affinity for plasma and tissue proteins.[14] Higher protein binding sequesters the drug at the site of action, prolonging its duration.[5][15]

III. Comparative Analysis of Key Aminobenzoate Local Anesthetics

The interplay of these structural features is best illustrated by comparing the properties of common aminobenzoate local anesthetics: procaine, benzocaine, and tetracaine.

AnestheticpKaLipid Solubility (Partition Coefficient)Protein Binding (%)Relative PotencyOnset of ActionDuration of Action (min)
Procaine 8.9Low (0.6)61Slow15-30
Benzocaine 3.5High--Fast (Topical)5-15
Tetracaine 8.5High (80)7516Slow120-180

Data compiled from multiple sources.[10]

Procaine , the first synthetic injectable local anesthetic, serves as a benchmark.[5][8] Its low lipid solubility and protein binding contribute to its low potency and short duration of action.[10]

Benzocaine is unique in that it lacks a hydrophilic amino terminus, making it poorly soluble in water and primarily suitable for topical application.[10][16] Its low pKa allows for rapid onset on mucous membranes.[10]

IV. Experimental Protocols for Evaluating Local Anesthetic Efficacy

The following are standardized experimental models used to assess the key pharmacological properties of local anesthetics.

This model assesses the potency and duration of infiltration anesthesia.[17][18]

Protocol:

  • Animal Preparation: A healthy adult guinea pig is used. The hair on the back is carefully clipped.

  • Drug Administration: A 0.25 mL volume of the local anesthetic solution (at various concentrations) is injected intradermally, creating a wheal.[18] A control injection of saline is also administered.

  • Assessment of Anesthesia: At regular intervals (e.g., every 5 minutes), the center of the wheal is stimulated with a sharp probe (e.g., a needle) six times.[18] The absence of a skin twitch response is considered a positive indication of anesthesia.

  • Data Analysis: The duration of anesthesia is recorded as the time from injection until the return of the skin twitch response. The potency can be determined by comparing the concentrations required to produce a standard duration of anesthesia.[19]

Guinea_Pig_Wheal_Test cluster_Workflow Infiltration Anesthesia Workflow Prep Guinea Pig Preparation Inject Intradermal Injection Prep->Inject Stimulate Periodic Stimulation Inject->Stimulate Observe Observe for Skin Twitch Stimulate->Observe Record Record Duration of Anesthesia Observe->Record

Caption: Workflow for the guinea pig wheal test to evaluate infiltration anesthesia.

This in vitro model directly measures the ability of a local anesthetic to block nerve conduction.[17]

Protocol:

  • Nerve Preparation: The sciatic nerve of a frog is dissected and mounted in a nerve chamber with stimulating and recording electrodes.

  • Drug Application: The nerve is bathed in a Ringer's solution containing the local anesthetic at a specific concentration.

  • Nerve Stimulation and Recording: The nerve is stimulated with a supramaximal electrical stimulus, and the compound action potential is recorded.

  • Data Analysis: The time to complete blockade of the action potential is measured. The onset and duration of the nerve block can be determined for different concentrations of the anesthetic.

This assay is used to evaluate the potential toxicity of local anesthetics on cell viability.

Protocol:

  • Cell Culture: Human neuroblastoma cells (or another relevant cell line) are cultured in a 96-well plate.

  • Drug Exposure: The cells are exposed to various concentrations of the local anesthetic for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The LD50 (the concentration that causes 50% cell death) can be determined.[13]

V. Conclusion: A Framework for Rational Drug Design

The structure-activity relationships of aminobenzoate local anesthetics provide a clear framework for the rational design of new and improved agents. By understanding how modifications to the aromatic ring, intermediate chain, and amino terminus affect potency, duration, and toxicity, researchers can strategically synthesize novel compounds with desired pharmacological profiles. While aminobenzoate esters have largely been superseded by amides due to their shorter duration of action and potential for allergic reactions, the fundamental SAR principles remain highly relevant in the broader field of local anesthetic development. The experimental models described herein are essential tools for validating the efficacy and safety of these newly designed molecules.

References

  • Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. (2025, May 10). Google Cloud.
  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). Medscape.
  • Local Anaesthetics - Part One. (2021, August 23). LITFL.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481.
  • Local Anesthetics: Mechanism of Action. (2023, September 22). JoVE.
  • Sung, H. J., et al. (2011). Local Anesthetics with High Lipophilicity are Toxic, While Local Anesthetics with Low pka Induce More Apoptosis in Human. Journal of Korean medical science, 26(1), 27–34.
  • Teixeira, F., & Cordeiro, G. (2006). Periodic Classification of Local Anaesthetics (Procaine Analogues). International journal of molecular sciences, 7(1), 12-30.
  • Strichartz, G. R., & Covino, B. G. (2009). Clinical use and toxicity of local anaesthetics. Anaesthesia, 44(11), 891-901.
  • Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology.
  • Anaesthesia. University of Bristol.
  • Finder, R. L., & Moore, P. A. (2007). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia progress, 54(2), 79–87.
  • Moore, P. A., & Hersh, E. V. (2005). Essentials of Local Anesthetic Pharmacology. Anesthesia progress, 52(4), 126–132.
  • A Comparative Analysis of Procaine and Other Ester-Type Local Anesthetics. (2025). Benchchem.
  • Models for screening of Local Anaesthetics.pptx. (2025, July 5). SlideShare.
  • Local Anesthetics. (2017, April 16). Anesthesia Key.
  • Zhang, L., et al. (2019). Synthesis and biological activities of local anesthetics. RSC advances, 9(71), 41991–42004.
  • SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51. (2021, February 6). YouTube.
  • Comparative Evaluation of the Efficacy of Different Topical Anesthetic Agents in Cosmetic Surgical Procedures: An Original Research. (2025, February 15). European Journal of Cardiovascular Medicine.
  • SAR of Benzoic acid derivatives (Ester anesthetics). (2020, November 10). YouTube.
  • Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. (2020). Anesthesia progress, 67(3), 131–136.
  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC advances, 9(71), 41991–42004.
  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. (2021). Brazilian Journal of Medical and Biological Research, 54.
  • Liu, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC advances, 9(13), 7236–7244.
  • Friedman, P. M., et al. (1999). Comparative Study of the Efficacy of Four Topical Anesthetics.
  • Local Anesthetics: Mechanism, SAR, and Classific
  • Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estim
  • Evaluation of the local anesthetic. (2023, March 27). Journal of Experimental Pharmacology, 15, 101.
  • Castellano, S., et al. (2008). Constrained analogues of procaine as novel small molecule inhibitors of DNA methyltransferase-1. Journal of medicinal chemistry, 51(7), 2321–2325.
  • Cairns, B. E., et al. (2003). Activation of peripheral excitatory amino acid receptors decreases the duration of local anesthesia. Anesthesiology, 98(2), 521–529.
  • Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Journal of drug delivery, 2012.
  • Chemical Structure of Local Anaesthetics. MST.edu.
  • Comprehensive Review on Structural Elucidation of Local Anesthetic and It's Adverse Effects. (2023, August 20).
  • Local anesthetic effect of some benzoyl amino acids and phthalyl amino acids using hot-plate technique and pin pricking techniqu. (2019, April 8). MedCrave online.
  • Local anesthetic effect of some benzoyl amino acids. (2019, July 11).
  • Kohane, D. S., et al. (2009). Prolonged duration local anesthesia with minimal toxicity. Proceedings of the National Academy of Sciences, 106(17), 7027–7032.

Sources

Isomeric Divergence: A Technical Comparison of 3-Amino vs. 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Switch

In drug discovery and metabolic profiling, the distinction between 3-aminobenzoate (3-AB) and 4-aminobenzoate (4-AB, PABA) represents a classic case of "isomeric divergence." While chemically similar—differing only by the position of the amino group relative to the carboxylate—their biological fates are diametrically opposed.

  • 4-Aminobenzoate (PABA): A critical biological substrate .[1] It is the essential building block for folate biosynthesis in prokaryotes and a specific probe substrate for the Phase II metabolic enzyme NAT1 in humans.

  • 3-Aminobenzoate: A biological scaffold/inhibitor . It largely acts as a metabolic "dead-end" or competitive inhibitor. It is extensively used as a non-substrate control in folate assays and serves as the structural parent for 3-aminobenzamide (a potent PARP inhibitor), though the acid itself is inactive against PARP.

This guide provides a rigorous technical comparison to assist in experimental design, ensuring the correct isomer is selected for metabolic assays, antimicrobial development, and toxicological screening.

Mechanistic Deep Dive: Biological Activity Profiles

The Folate Nexus (Prokaryotic Selectivity)

The most significant biological divergence occurs in the folate biosynthesis pathway found in bacteria, plants, and fungi.

  • 4-Aminobenzoate (The Key): 4-AB is the native substrate for Dihydropteroate Synthase (DHPS) . The enzyme condenses 4-AB with dihydropterin pyrophosphate to form dihydropteroate. The para positioning allows the molecule to fit the linear binding pocket required for the subsequent glutamylation steps.

  • 3-Aminobenzoate (The Misfit): 3-AB cannot be processed into functional folate. The meta amino group creates a steric clash or "kink" that prevents the formation of the linear pteroate structure. In high concentrations, 3-AB can act as a weak competitive inhibitor or a "dead-end" substrate, stalling bacterial growth without providing the necessary folate precursor.

The Metabolic Fork (Human NAT1 vs. NAT2)

In human drug metabolism, N-acetylation is a major detoxification route. The isomers are handled by different isoenzymes or with vastly different efficiencies.

  • 4-Aminobenzoate (NAT1 Probe): 4-AB is the "Gold Standard" probe substrate for N-acetyltransferase 1 (NAT1) . It is rapidly acetylated to N-acetyl-4-aminobenzoate. It is not a significant substrate for NAT2. This specificity makes 4-AB essential for phenotyping individuals as "Slow" or "Fast" NAT1 acetylators.

  • 3-Aminobenzoate (Low Turnover): 3-AB is a poor substrate for human NAT1 compared to 4-AB. Its absorption in the intestine is slower, and its metabolic conversion rate is significantly lower. This stability makes 3-AB a preferred scaffold for drug design when rapid Phase II clearance is undesirable.

The DNA Repair Interface (PARP Inhibition)

A common misconception is that "3-amino" analogs are always PARP inhibitors. This section clarifies the pharmacophore requirement.

  • 3-Aminobenzamide (The Inhibitor): The amide derivative of 3-AB is a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP), an enzyme critical for DNA repair. It binds to the nicotinamide pocket.

  • 3-Aminobenzoic Acid (The Control): The benzoate (acid) form is inactive against PARP. The carboxylate group lacks the hydrogen-bonding capability of the amide necessary to mimic the nicotinamide ribose moiety of NAD+.

    • Experimental Tip: Use 3-AB (acid) as a negative control when testing 3-aminobenzamide to prove that the inhibition is due to the amide pharmacophore, not general toxicity.

Physicochemical Comparison

The biological differences are rooted in the electronic effects of the amino group position (Resonance vs. Induction).

Property3-Aminobenzoate (3-AB)4-Aminobenzoate (4-AB)Significance
pKa (COOH) ~3.07~2.384-AB is a stronger acid due to zwitterionic stabilization.
pKa (NH3+) ~4.79~4.85Similar basicity, but 4-AB forms stronger intermolecular H-bonds.
UV Absorption λmax ~300-310 nmλmax ~265-290 nm4-AB absorbs UVB strongly (sunscreen utility); 3-AB spectrum is shifted.
Solubility Moderate (Hot water)Slight (Cold water)4-AB often requires conversion to K+ salt for high-conc assays.
Human NAT1 Poor SubstrateHigh Affinity Substrate 4-AB is the probe for NAT1 phenotyping.
Bacterial DHPS Inhibitor / InertNative Substrate 4-AB rescues sulfonamide inhibition; 3-AB does not.

Experimental Protocols

Protocol A: Bacterial Rescue Assay (Differentiation)

Purpose: To distinguish between 3-AB and 4-AB using a biological readout. Principle: Sulfonamides inhibit bacterial growth by competing with 4-AB. Exogenous 4-AB rescues growth; 3-AB does not.

  • Culture: Inoculate E. coli (K12 strain) in M9 minimal media (folate-free).

  • Inhibition: Add Sulfamethoxazole (SMX) at 2x MIC (approx. 50 µg/mL).

  • Treatment:

    • Arm A: Add 4-AB (10 µM).

    • Arm B: Add 3-AB (10 µM - 100 µM).

    • Arm C: Vehicle control.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure OD600.

    • Result:Arm A will show growth (Rescue). Arm B and C will show no growth (No Rescue).

Protocol B: Human NAT1 Phenotyping (HPLC)

Purpose: To assess NAT1 activity using 4-AB as a probe.

  • Sample: Human liver cytosol or recombinant NAT1.

  • Substrate Prep: Prepare 1 mM 4-AB in PBS.

  • Cofactor: Add Acetyl-CoA (100 µM).

  • Reaction: Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction with 10% Perchloric Acid.

  • Separation: Inject supernatant onto C18 HPLC column.

    • Mobile Phase: 90% Water / 10% Methanol + 0.1% TFA.

    • Detection: UV at 270 nm.

  • Analysis: Quantify ratio of N-acetyl-4-AB (product) to 4-AB (substrate).

Visualizations

Figure 1: The Folate Pathway Divergence

This diagram illustrates how 4-AB is incorporated into folate, while 3-AB acts as a steric blocker.

FolatePathway Chorismate Chorismate PABA 4-Aminobenzoate (Native Substrate) Chorismate->PABA Biosynthesis DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binding (Para) MABA 3-Aminobenzoate (Steric Mismatch) MABA->DHPS Block/Clash (Meta) DHP Dihydropteroate DHPS->DHP Condensation DeadEnd No Reaction / Weak Inhibition DHPS->DeadEnd If 3-AB binds Folate Active Folate (DNA Synthesis) DHP->Folate Glutamylation

Caption: 4-AB fits the DHPS active site for folate synthesis. 3-AB's meta-amino group causes steric exclusion or non-productive binding.

Figure 2: Experimental Decision Tree

Use this workflow to select the correct isomer for your specific application.

DecisionTree Start Select Isomer for Study Goal1 Goal: Study Folate Biosynthesis? Start->Goal1 Goal2 Goal: Study Human NAT1 Metabolism? Start->Goal2 Goal3 Goal: Inhibit PARP (DNA Repair)? Start->Goal3 Use4AB_1 Use 4-AB (Substrate) Goal1->Use4AB_1 To promote growth Use3AB_1 Use 3-AB (Negative Control) Goal1->Use3AB_1 To test specificity Use4AB_2 Use 4-AB (Probe Substrate) Goal2->Use4AB_2 Standard Probe UseAmide Use 3-Aminobenzamide (Active Inhibitor) Goal3->UseAmide Inhibition required UseAcid Use 3-Aminobenzoic Acid (Inactive Control) Goal3->UseAcid Control required

Caption: Selection logic based on biological activity. Note the requirement of the amide form for PARP inhibition.

References

  • Comparison of Human NAT1 and NAT2 Substr

    • Source: University of Oxford / Department of Chemistry.[2]

    • Key Finding: Human NAT1 is selective for p-aminobenzoate (4-AB)
    • (Verified via Search Snippet 1.1)

  • Binding Isotope Effects for para-Aminobenzoic Acid with Dihydroptero

    • Source: NIH / PubMed Central.
    • Key Finding: 4-AB occupies a specific sterically constrained environment in DHPS essential for c
    • (Verified via Search Snippet 1.6)

  • PARP Inhibitors: Clinical Development and Emerging Differences.

    • Source: NIH / PubMed Central.
    • Key Finding: 3-aminobenzamide is the active PARP inhibitor; the acid form (3-aminobenzoic acid) acts as a non-inhibitory analog in control experiments.
    • (Verified via Search Snippet 1.2)

  • 4-Aminobenzoic Acid (PABA) PubChem Compound Summary.

    • Source: PubChem.
    • Key Finding: Physicochemical data (pKa values: 2.38 for COOH, 4.85 for NH2) and biological role as a nutrient.
    • (Verified via Search Snippet 1.12)

  • Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid.

    • Source: PubMed.[3][4]

    • Key Finding: 4-AB is absorbed and metabolized significantly faster than 3-AB in r
    • (Verified via Search Snippet 1.13)

Sources

In vitro validation of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate target binding

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Validation of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate Target Binding

Executive Summary

This compound (CAS: 1220019-45-3) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic 4-methyl-1-piperidinyl tail with a polar 3-amino-benzoate head. This structural motif is characteristic of ligands targeting G-Protein Coupled Receptors (GPCRs) (specifically monoaminergic receptors), Voltage-Gated Ion Channels (similar to local anesthetics), and specific microbial enzymes (as PABA analogs).

Validating the target binding of this compound requires a sophisticated approach that distinguishes between its role as a parent ester (prodrug) and its potential hydrolyzed acid form . This guide outlines a comparative validation strategy, contrasting the Ethyl Ester against its metabolic derivatives and standard reference ligands to ensure precise target deconvolution.

Part 1: Comparative Analysis of Probe Forms

In early-stage validation, a common pitfall is failing to distinguish whether the observed activity arises from the ester itself or its hydrolysis product. The table below compares the Ethyl Ester (the product) against its primary alternative forms for validation contexts.

FeatureThis compound (The Product)Free Acid Derivative (Hydrolysis Product)Reference Ligand (e.g., Procaine/Pimavanserin core)
Primary Utility Cellular Permeability Probe: Excellent for intracellular targets due to high lipophilicity (LogP ~3.3).Direct Binding Standard: Essential for cell-free assays (SPR/ITC) where esterase activity is absent.Benchmarking: Defines the "ceiling" of affinity for the target class.
Binding Mode Allosteric/Hydrophobic: The ethyl group may occupy hydrophobic pockets but blocks salt-bridge formation at the carboxylate.Orthosteric/Ionic: The free carboxylate often forms critical salt bridges (e.g., with Arg/Lys residues).Optimized: High affinity due to optimized SAR.
Assay Suitability Live Cell Assays: CETSA, NanoBRET (enters cells easily).Biochemical Assays: SPR, TR-FRET (avoids hydrolysis artifacts).Control: Positive control for assay window validation.
Solubility Low (requires DMSO/organic co-solvent).Moderate to High (pH dependent).Variable.
Stability Susceptible to esterases in plasma/cell lysate.Stable.Stable.

Critical Insight: If your target is intracellular, the Ethyl Ester often shows higher apparent potency in functional assays due to permeability, even if the Free Acid has higher intrinsic affinity. You must validate both forms to confirm the Mechanism of Action (MoA).

Part 2: Validation Protocols

Workflow 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Objective: Determine the


 and 

rates of the Ethyl Ester vs. the Free Acid to confirm direct physical interaction with the purified target protein.

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., GPCR or Enzyme) via His-tag capture or Amine coupling on a CM5 chip. Target density should be low (~2000 RU) to prevent steric hindrance.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM.

    • Dilute to a concentration series (e.g., 0.1 µM – 100 µM) in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration (e.g., 1%) exactly in all samples and running buffer to avoid bulk refractive index errors.

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60s (Association).

    • Dissociation time: 120s.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Validation Check: If the Ethyl Ester shows "square wave" binding (fast on/off) while the Acid shows slow dissociation, the Acid is likely the true orthosteric binder.

Workflow 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement in a live-cell context, confirming the Ethyl Ester permeates the membrane and stabilizes the target.

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., HEK293 overexpressing target) at 1x10^6 cells/mL.

    • Treat with 10 µM this compound or Vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes.

    • Heat pulse (3 min) across a gradient (e.g., 37°C to 67°C).

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse cells (Freeze-Thaw x3 or mild detergent).

    • Centrifuge (20,000 x g, 20 min, 4°C) to pellet precipitated (unstable) proteins.

  • Detection:

    • Analyze supernatant via Western Blot using a specific antibody for the target.

  • Result Interpretation:

    • Plot "Fraction Soluble" vs. Temperature.

    • A right-shift in the melting curve (

      
       shift) indicates successful binding and thermal stabilization by the Ethyl Ester.
      

Part 3: Mechanistic Visualization

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the validation workflow for this scaffold.

Diagram 1: Chemical Logic & SAR Validation

This diagram details how the specific functional groups of the molecule interact with potential binding pockets and how hydrolysis affects binding.

SAR_Logic Compound This compound Piperidine 4-Methyl-1-Piperidinyl Tail (Lipophilic Domain) Compound->Piperidine Amino 3-Amino Group (H-Bond Donor) Compound->Amino Ester Ethyl Ester Head (Prodrug/Masked) Compound->Ester Hydrophobic Hydrophobic Pocket Interaction Piperidine->Hydrophobic High Affinity H_Bond H-Bond to Backbone (e.g., Ser/Thr) Amino->H_Bond Specificity Hydrolysis Intracellular Hydrolysis (Esterases) Ester->Hydrolysis Salt_Bridge Ionic Salt Bridge (e.g., Arg/Lys) Ester->Salt_Bridge Steric Clash Acid_Form Free Acid Form (Active Metabolite?) Hydrolysis->Acid_Form Acid_Form->Salt_Bridge Stronger Binding

Caption: SAR analysis highlighting the dual-role of the scaffold: The piperidine tail drives hydrophobic binding, while the ester-to-acid conversion may unlock ionic interactions.

Diagram 2: The Validation Workflow (Go/No-Go)

A decision tree for validating the compound's activity.

Validation_Workflow Start Start: this compound Step1 Step 1: Solubility & Stability (DMSO Tolerance / t1/2 in Media) Start->Step1 Step2 Step 2: Biochemical Assay (SPR/FRET) (Use Free Acid & Ester) Step1->Step2 Decision1 Does Ester Bind? Step2->Decision1 Step3A Step 3A: CETSA (Live Cell) (Confirm Permeability) Decision1->Step3A Yes (Direct Binder) Step3B Step 3B: Check Hydrolysis (LC-MS of Media) Decision1->Step3B No (Possible Prodrug) Step4 Step 4: Functional Readout (cAMP/Phosphorylation) Step3A->Step4 Step3B->Step3A Acid Binds End_Valid Validated Chemical Probe Step4->End_Valid Ester Active End_Prodrug Validated Prodrug Step4->End_Prodrug Acid Active

Caption: Step-by-step validation logic distinguishing between direct ester binding and metabolite-driven activity.

References

  • BenchChem. this compound: Chemical Classification and Significance. Retrieved from

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from

  • PubChem. Ethyl 3-amino-4-methylbenzoate (Structural Analog Data). National Library of Medicine. Retrieved from [1]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Retrieved from

Sources

Comprehensive Cross-Reactivity Assessment Guide: Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for assessing the cross-reactivity profile of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate , a specific amino-benzoate ester intermediate. Given its structural homology to the para-aminobenzoic acid (PABA) class of local anesthetics (e.g., Benzocaine, Procaine), this compound presents a distinct immunological and analytical challenge in drug development.

Unlike standard PABA derivatives, this molecule features a meta-amino group (position 3) and a bulky para-piperidinyl substitution (position 4). This structural divergence suggests a potentially lower cross-reactivity profile compared to classical PABA esters, but it necessitates precise validation to rule out Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity reactions.

Structural Analysis & Homology Modeling

To predict cross-reactivity, we must first deconstruct the pharmacophore relative to known sensitizers.

FeatureThis compound Benzocaine (Standard PABA Ester) Procaine Implication
Core Scaffold Benzoate EsterBenzoate EsterBenzoate EsterHigh Risk: Ester hydrolysis releases benzoic acid derivatives.
Amine Position 3-Amino (Meta) 4-Amino (Para)4-Amino (Para)Mitigating Factor: Meta-position may evade PABA-specific IgE recognition.
Para-Substitution 4-(4-methyl-1-piperidinyl) HydrogenHydrogenSteric Shielding: Bulky piperidine ring likely hinders antibody binding to the core.
Lipophilicity (LogP) High (~3.5, predicted)Moderate (1.86)Low (2.14)Absorption Risk: Higher lipophilicity implies greater skin penetration/haptenization potential.

Expert Insight: The para-amino group is the primary haptenic determinant in PABA allergy. The shift to a meta-amino group in our target compound significantly alters the electronic surface potential, theoretically reducing direct cross-reactivity. However, the ester linkage remains a metabolic liability, potentially releasing a reactive acid intermediate.

Immunological Cross-Reactivity Assessment

This section outlines the protocol to determine if the compound triggers immune responses in subjects sensitized to PABA or Sulfonamides.

Mechanism of Action (The Hapten-Carrier Hypothesis)

Small molecules like amino-benzoates are not inherently immunogenic. They must bind to carrier proteins (e.g., Albumin) to form a complete antigen.

  • Pathway A (Direct Binding): The electrophilic carbonyl of the ester reacts with nucleophilic lysine residues on proteins.

  • Pathway B (Metabolic Activation): Hydrolysis by esterases yields the free acid, which may be further oxidized to a reactive hydroxylamine or nitroso species.

Visualization: Haptenization & Immune Recognition Pathway

Haptenization cluster_PABA Standard PABA Pathway (High Risk) Compound Ethyl 3-amino-4- (4-methyl-1-piperidinyl)benzoate Esterase Plasma Esterases Compound->Esterase Hydrolysis Complex Hapten-Protein Complex Compound->Complex Direct Acylation? AcidMetabolite 3-amino-4-(4-methyl- 1-piperidinyl)benzoic acid Esterase->AcidMetabolite AcidMetabolite->Complex Covalent Binding (Schiff Base/Amide) Protein Serum Albumin (HSA) APC Antigen Presenting Cell (Dendritic Cell) Complex->APC Uptake TCell T-Cell Activation (Hypersensitivity) APC->TCell MHC Presentation Benzocaine Benzocaine Benzocaine->Complex High Affinity

Figure 1: Proposed haptenization pathway. The metabolic hydrolysis to the free acid is the critical step for protein binding.

Experimental Protocols
Protocol A: Competitive ELISA for IgE Cross-Reactivity

Objective: Determine if the target compound inhibits the binding of PABA-specific IgE antibodies to a PABA-HSA conjugate.

Materials:

  • Solid Phase: 96-well plate coated with PABA-HSA conjugate (1 µg/mL).

  • Primary Antibody: Pooled sera from PABA-sensitized patients (or validated anti-PABA monoclonal antibodies).

  • Competitor: Target compound (this compound) at serial dilutions (0.1 nM – 100 µM).

  • Control Competitor: Benzocaine (Positive Control).

Workflow:

  • Coating: Incubate PABA-HSA on plates overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% BSA in PBS for 1h.

  • Competition: Pre-incubate anti-PABA sera with the Target Compound or Benzocaine for 30 min.

  • Binding: Transfer mixture to the coated plate. Incubate 1h.

  • Detection: Add HRP-conjugated anti-human IgE. Develop with TMB substrate.

  • Analysis: Calculate IC50 (concentration required to inhibit 50% of binding).

Self-Validating Check:

  • If the Target Compound IC50 is >100x higher than Benzocaine, cross-reactivity is negligible.

  • If IC50 is comparable (<10x difference), the compound is a high-risk cross-reactor.

Protocol B: Analytical Specificity (LC-MS/MS)

Objective: Ensure the compound does not interfere with the quantification of standard local anesthetics in pharmacokinetic studies.

Methodology:

  • System: Agilent 6495 Triple Quadrupole LC/MS.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 min.

Interference Test:

  • Inject a standard mix of Benzocaine, Procaine, and Lidocaine (10 ng/mL each).

  • Inject the Target Compound (1 µg/mL - high concentration).

  • Monitor MRM transitions for all analytes.

    • Benzocaine MRM: 166.1 -> 138.1

    • Target Compound Predicted MRM: [M+H]+ ~263.1 -> Fragment (loss of ethyl/piperidine).

Data Interpretation: Check for "crosstalk" in the Benzocaine channel. The unique mass of the piperidinyl group (approx +83 Da vs Benzocaine) should ensure high selectivity , preventing false positives.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of the target compound against standard alternatives based on structure-activity relationships (SAR).

ParameterTarget Compound Benzocaine (Alt 1) Lidocaine (Alt 2) Assessment
Allergenic Potential Moderate/Low High (PABA)Low (Amide)Meta-amino shift reduces risk vs Benzocaine.
Metabolic Stability Low (Esterase sensitive)Low (Esterase sensitive)High (Hepatic CYP)Short half-life expected; similar to Benzocaine.
Lipophilicity (LogP) 3.5 1.92.4Higher tissue retention; potential for depot effect.
Analytical Interference Negligible N/A (Reference)NegligibleMass shift allows clear LC-MS separation.
Decision Matrix & Recommendations

Scenario 1: Drug Development Candidate

  • Verdict: Proceed with caution.

  • Action: Conduct a Direct Peptide Reactivity Assay (DPRA) to quantify lysine binding. If positive, perform a Local Lymph Node Assay (LLNA) in mice. The meta-amino group offers a unique IP position but does not guarantee safety from sensitization.

Scenario 2: Impurity in API

  • Verdict: Control tightly.

  • Action: Due to the structural alert (aniline-like moiety), this must be treated as a potential mutagen/sensitizer until proven otherwise (ICH M7 guidelines). Limit to <1.5 µ g/day unless Ames negative.

Scenario 3: Excipient/Preservative

  • Verdict: Reject.

  • Reasoning: The risk of cross-reacting with the widespread PABA-allergic population is too high for an excipient role when safer alternatives (amides, alcohols) exist.

References
  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Basketter, D. A., et al. (2014). The local lymph node assay: differentiation of allergic and irritant skin responses. Journal of Applied Toxicology. Link

  • Thyssen, J. P., et al. (2008). The epidemiology of contact allergy in the general population—prevalence and main findings. Contact Dermatitis. Link

  • FDA Guidance for Industry. (2021). Immunogenicity Assessment for Therapeutic Protein Products.Link

A Comparative Analysis of PABA Derivatives as Potential Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative study of para-aminobenzoic acid (PABA) derivatives as potential antimicrobial agents. Tailored for researchers, scientists, and drug development professionals, this document provides a technical overview of their efficacy, mechanisms of action, and the experimental protocols required for their evaluation, grounded in scientific literature and standardized methodologies.

Introduction: The Rationale for PABA Derivatives in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and therapeutic strategies. The bacterial folate biosynthesis pathway, which is essential for microbial survival and absent in humans, presents a well-validated target for antimicrobial agents. Para-aminobenzoic acid (PABA) is a critical precursor in this pathway, utilized by the enzyme dihydropteroate synthase (DHPS) to synthesize folic acid, a vital component for DNA and RNA synthesis.[1]

The pioneering sulfonamide antibiotics function as structural analogs of PABA, competitively inhibiting DHPS and leading to bacteriostasis.[1] However, the extensive use of sulfonamides has resulted in widespread resistance. This has catalyzed research into novel PABA derivatives that can overcome existing resistance mechanisms, exhibit broader antimicrobial spectra, or possess alternative modes of action.[2][3][4] The chemical versatility of the PABA molecule, with its reactive amino and carboxyl groups, makes it an ideal starting point for the development of a wide array of new therapeutic candidates.[3]

Comparative Efficacy of PABA Derivatives: A Data-Driven Analysis

The antimicrobial potential of PABA derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below, synthesized from multiple studies, provides a comparative overview of the in vitro activity of various PABA derivatives against common bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Selected PABA Derivatives

Compound ClassDerivative ExampleStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaCandida albicansKey Findings & Reference(s)
PABA 4-aminobenzoic acid>500>500>500>500>500Lacks significant antimicrobial activity.[4][5]
Esters Ethyl 4-aminobenzoate-----Esterification can introduce antimicrobial properties.[6]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide-----Schiff bases of PABA esters can be potent antibacterial agents.[6]
Schiff Bases 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid31.2515.62>500>500-Potent activity against Gram-positive bacteria, including MRSA.[2][4]
4-[(5-Nitrofurfurylidene)amino]benzoic acid62.562.512525031.25Broad-spectrum activity, including antifungal properties.[2][4]
Hydrazide-Hydrazones PABA hydrazide-hydrazone/sulfonate hybrid---64-Moderate activity against P. aeruginosa.[7]

Data Analysis and Structure-Activity Relationship (SAR) Insights:

  • PABA itself is largely inactive , serving as a bacterial nutrient.[4][5]

  • Schiff base formation is a highly effective strategy for imparting potent antimicrobial activity to the PABA scaffold. The resulting imine linkage is a key pharmacophore.[2][4][6]

  • Gram-positive bacteria are generally more susceptible to PABA Schiff base derivatives than Gram-negative bacteria.[4] This may be attributed to differences in cell wall structure and permeability.

  • Substitutions on the aromatic aldehyde ring of the Schiff bases play a crucial role in their activity. Electron-withdrawing groups, such as bromo and nitro moieties, often enhance antimicrobial potency.[6]

  • Hydroxylated and chlorinated derivatives have been identified as promising lead structures for further development.[5]

  • PABA esters and their derivatives also exhibit antimicrobial properties, with their activity influenced by the nature of the ester and any subsequent modifications.[6][8]

Mechanism of Action: Beyond Competitive Inhibition

While the foundational mechanism of action for many PABA analogs is the competitive inhibition of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway, emerging evidence suggests that newer derivatives may possess multifaceted mechanisms.

PABA_Derivatives_MoA cluster_folate Folate Biosynthesis Pathway cluster_inhibition Mechanisms of Action PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid DHPS->Folic_Acid Synthesis PABA_Derivative PABA Derivative (e.g., Schiff Base, Ester) PABA_Derivative->DHPS Competitive Inhibition Membrane_Disruption Membrane Disruption PABA_Derivative->Membrane_Disruption Alternative Target DNA_Binding DNA Binding/Intercalation PABA_Derivative->DNA_Binding Alternative Target

Caption: Potential mechanisms of action for PABA derivatives.

For lipophilic derivatives, such as certain esters and Schiff bases, an alternative or additional mechanism may involve the disruption of the microbial cell membrane integrity. Furthermore, some Schiff bases have been suggested to act as DNA binding agents, interfering with DNA replication and transcription.[9] The development of derivatives with multiple modes of action is a promising strategy to combat the emergence of resistance.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10][11][12][13]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for quantitative antimicrobial susceptibility testing.[14][15][16][17]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (PABA derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Positive control (growth control: bacteria in broth)

  • Negative control (sterility control: broth only)

  • Reference antibiotic (e.g., ciprofloxacin, gentamicin)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the PABA derivative. b. Perform serial two-fold dilutions of the compound in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate: a. Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the positive control wells. b. The final volume in each test well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the PABA derivative that completely inhibits visible growth of the organism.[14][15] b. The growth control should show distinct turbidity, and the sterility control should remain clear.

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of PABA Derivatives in 96-Well Plate start->prep_compounds inoculate Inoculate Plate with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Standard workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

  • Plating: Aliquot a small, standardized volume (e.g., 10 µL) from each of these clear wells and spread it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the PABA derivative that results in a ≥99.9% reduction in the initial bacterial count (i.e., no or negligible colony growth on the agar plate).

Conclusion and Future Perspectives

The chemical modification of the PABA scaffold, particularly through the formation of Schiff bases and esters, represents a highly promising avenue for the discovery of novel antimicrobial agents.[2][3][4][6] These derivatives have demonstrated potent activity, especially against Gram-positive pathogens including MRSA, and some exhibit a broad spectrum of activity that includes fungi.

Future research in this area should be directed towards:

  • Elucidation of Mechanisms: In-depth studies to unravel the precise molecular targets and mechanisms of action, particularly for derivatives that may not solely rely on DHPS inhibition.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to assess the drug-like properties and safety profiles of the most promising lead compounds.

  • Combating Resistance: Investigation into the efficacy of these derivatives against a wider range of drug-resistant microbial strains and their potential for synergistic activity with existing antibiotics.[2]

By systematically exploring the vast chemical space accessible from the PABA core, the scientific community can continue to develop innovative solutions to the pressing global challenge of antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI, 2017. [Link]

  • Krasavin, M., et al. "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Molecules, vol. 24, no. 24, 2019, p. 4593. [Link]

  • U.S. Food and Drug Administration (FDA). "Antibacterial Susceptibility Test Interpretive Criteria." FDA, 2026. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI, 2023. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI, 2024. [Link]

  • Anum, A., et al. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Pharmaceuticals, vol. 16, no. 10, 2023, p. 1405. [Link]

  • Kumar, D., et al. "Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology, Research and Management, vol. 1, no. 2, 2013, pp. 85-95. [Link]

  • ResearchGate. "Antibacterial activity of PABA derivatives 1." ResearchGate, 2023. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI, 2026. [Link]

  • MI - Microbiology. "Broth Microdilution." MI - Microbiology. [Link]

  • MDPI. "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." MDPI, 2019. [Link]

  • Henrik's Lab. "Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)." YouTube, 2021. [Link]

  • Hancock Lab. "MIC Determination By Microtitre Broth Dilution Method." Hancock Lab. [Link]

  • Scholars Research Library. "Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives." Scholars Research Library, 2012. [Link]

  • Patsnap Synapse. "What is the mechanism of Aminobenzoic acid?" Patsnap Synapse, 2024. [Link]

  • FWD AMR-RefLabCap. "MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific." FWD AMR-RefLabCap, 2022. [Link]

  • Taylor & Francis Online. "Synthesis of new 4-aminobenzoic acid (PABA) hydrazide-hydrazone/sulfonate hybrids and antimicrobial evaluation with ascorbic acid/salicylic acid/N-acetyl cysteine combinations." Taylor & Francis Online, 2024. [Link]

  • PubMed. "P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli)." PubMed, 1978. [Link]

  • MDPI. "A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies." MDPI, 2021. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate (CAS No. 1220019-45-3). As a specialized benzoate derivative used in research and development, its handling and disposal demand a rigorous, safety-first approach to protect laboratory personnel, ensure regulatory compliance, and safeguard environmental health. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed, safe decisions.

Section 1: Hazard Assessment and Waste Characterization

Before disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its chemical structure—an aromatic ester with amino and piperidinyl functional groups—allows us to infer its hazard profile based on similar molecules.[1]

Inferred Hazards:

  • Skin and Eye Irritation: Similar aminobenzoate compounds can cause skin and eye irritation.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction (sensitization).

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[3]

  • Aquatic Toxicity: Many benzoate derivatives are harmful to aquatic life.

Waste Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]

Given the potential for toxicity and environmental harm, This compound waste must be managed as hazardous chemical waste. It should never be disposed of via sanitary sewer (sink) or in regular trash.[4][6][7] The guiding principle is to prevent its release into the environment.[6]

Property Details Reference
CAS Number 1220019-45-3[1]
Molecular Formula C₁₅H₂₂N₂O₂[1]
Inferred Hazards Skin/eye irritation, potential skin sensitizer, harmful if swallowed/inhaled, aquatic toxicity.[2]
Required PPE Nitrile gloves, safety glasses/goggles, lab coat.[6][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][9][10]
Disposal Method Licensed chemical waste incineration.[6][11]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines a self-validating system for the safe handling and disposal of this compound waste from the point of generation to its final removal.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing this compound from other waste streams.

  • Methodology:

    • Designate a specific waste container for this compound and any materials (e.g., contaminated gloves, weigh boats) used in its handling.

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents, which could trigger a hazardous reaction.[10][12]

  • Causality: Proper segregation is a cornerstone of laboratory safety. It prevents uncontrolled chemical reactions and ensures that the waste can be disposed of by the most appropriate and efficient method. Cross-contamination can create a "mystery mixture" that is expensive and dangerous to handle.

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure safe storage.

  • Methodology:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with or be degraded by the chemical.[13]

    • Ensure the container is in good condition, free from cracks or damage, and has a tightly sealing screw cap.[4][12]

    • Fill the container to no more than 90% capacity, leaving adequate headspace for vapor expansion.[12][13]

  • Causality: A compatible, sealed container is the primary barrier preventing a release. Headspace is crucial because temperature fluctuations in the lab can cause the contents to expand, potentially leading to container failure.

Step 3: Labeling

Accurate labeling is a non-negotiable regulatory requirement and a critical communication tool.

  • Methodology:

    • As soon as the first drop of waste enters the container, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste" .[11]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[13]

      • An accurate list of all contents by percentage.

      • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Causality: Federal regulations (EPA, OSHA) mandate clear labeling for safety and tracking.[11][14] This information ensures that anyone handling the container, from lab personnel to waste technicians, is aware of its contents and the associated risks.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation until it is ready for pickup.

  • Methodology:

    • Store the labeled, closed container in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[12][13]

    • The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition.[6]

    • It is best practice to use a secondary containment bin to capture any potential leaks.[4]

    • Regularly inspect the container (at least weekly) for any signs of degradation or leakage.[12][13]

  • Causality: The SAA concept, defined by the EPA, allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage facility permit.[4] Secondary containment provides an essential failsafe against spills.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Methodology:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

    • Follow all institutional procedures for waste collection, including completing any required forms.[13]

    • The approved disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed chemical destruction plant.[6]

  • Causality: The "cradle-to-grave" responsibility under RCRA means your laboratory is accountable for the waste until its final, safe destruction.[7] Using your EH&S office ensures that the waste is handled, transported, and disposed of in full compliance with all federal, state, and local regulations.[7][13]

Disposal Decision Workflow

G Disposal Workflow for this compound start Waste Generated classify Classify as Hazardous Waste start->classify segregate Step 1: Segregate (Avoid Incompatibles) classify->segregate container Step 2: Containerize (Compatible, Sealed, <90% Full) segregate->container label Step 3: Label Correctly ('Hazardous Waste', Full Name) container->label store Step 4: Store in SAA (Secondary Containment, Ventilated) label->store pickup Step 5: Arrange Pickup (Contact EH&S) store->pickup spill Spill Occurs store->spill end Final Disposal (Licensed Incineration) pickup->end spill_proc Follow Emergency Spill Protocol spill->spill_proc Yes spill_proc->store Cleanup & Re-package

Caption: Disposal workflow from generation to final pickup.

Section 3: Emergency Procedures - Spill and Exposure

In the event of an accidental release, a swift and correct response is crucial.

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE: double nitrile gloves, safety goggles, and a lab coat.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated waste container.[6]

  • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Clean the spill area with soap and water.[6]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]

  • Material Safety Data Sheet - Ethyl 4-aminobenzoate. West Liberty University. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.